molecular formula C19H25N3O3 B1663841 Ko-3290 CAS No. 79848-61-6

Ko-3290

カタログ番号: B1663841
CAS番号: 79848-61-6
分子量: 343.4 g/mol
InChIキー: OPEGAEBRVGIBAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ko-3290 is an antagonist of β-adrenoceptor, with cardioselectivity and antilipolytic effects in animals.

特性

IUPAC Name

N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEGAEBRVGIBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000796
Record name N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79848-61-6
Record name Koe 3290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: β-Adrenoceptor Selectivity Profile of Ko-3290

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

The primary research on Ko-3290 (also referred to as Koe 3290) focuses on its clinical effects as a β-adrenoceptor antagonist in human subjects.[1] These studies have established its efficacy in blocking β-adrenoceptors but have also concluded that it is less cardioselective than the well-characterized β₁-selective antagonist, atenolol.[1]

While the specific quantitative data for this compound remains elusive, this guide will provide a framework for understanding β-adrenoceptor selectivity by presenting:

  • A summary of the qualitative findings for this compound.

  • Detailed experimental protocols that are typically employed to determine the β-adrenoceptor selectivity of a compound.

  • An overview of the key signaling pathways associated with β-adrenoceptor activation.

This information will serve as a valuable resource for researchers interested in the pharmacological characterization of β-adrenoceptor antagonists.

Qualitative Summary of this compound β-Adrenoceptor Selectivity

A clinical study involving healthy volunteers was conducted to assess the β-adrenoceptor blocking activity and cardioselectivity of this compound. The study compared the effects of this compound to atenolol, a known β₁-selective adrenoceptor antagonist. The key findings from this research are:

  • β-Adrenoceptor Antagonism: this compound was demonstrated to be an effective β-adrenoceptor blocking agent in humans.[1]

  • Cardioselectivity: When compared to atenolol at doses that were equipotent at the β₁-adrenoceptor, this compound showed less cardioselectivity.[1] This suggests that this compound has a higher affinity for β₂-adrenoceptors compared to atenolol.

Data Presentation: A Template for β-Adrenoceptor Selectivity

While specific data for this compound is unavailable, the following table provides a template for how the binding affinities of a β-adrenoceptor antagonist would be presented. For illustrative purposes, data for well-characterized β-blockers are often included to provide context.

Compoundβ₁-Adrenoceptor Kᵢ (nM)β₂-Adrenoceptor Kᵢ (nM)β₃-Adrenoceptor Kᵢ (nM)β₁/β₂ Selectivity Ratio
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Propranolol1.10.8500~0.7 (Non-selective)
Metoprolol20400>10,000~20 (β₁-selective)
Bisoprolol10300>10,000~30 (β₁-selective)

Note: The values for Propranolol, Metoprolol, and Bisoprolol are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of a compound's β-adrenoceptor selectivity profile involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for human β₁, β₂, and β₃-adrenoceptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β₁, β₂, or β₃-adrenoceptors (e.g., CHO or HEK293 cells).

  • A suitable radioligand, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol.

  • This compound at a range of concentrations.

  • A non-specific binding control (e.g., a high concentration of propranolol).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The incubation is allowed to proceed to equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to either stimulate (agonist) or inhibit (antagonist) a cellular response mediated by the receptor.

Objective: To determine the functional potency (e.g., EC₅₀ or pA₂) of this compound as an antagonist at human β₁, β₂, and β₃-adrenoceptors.

Materials:

  • Intact cells expressing the β-adrenoceptor subtype of interest.

  • A known β-adrenoceptor agonist (e.g., isoprenaline).

  • This compound at a range of concentrations.

  • A method for measuring the downstream signaling response (e.g., cAMP accumulation assay).

Methodology:

  • Cell Treatment: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: The cells are then stimulated with a range of concentrations of the agonist.

  • Response Measurement: The cellular response (e.g., intracellular cAMP levels) is measured.

  • Data Analysis: The data are plotted as dose-response curves. For an antagonist, the shift in the agonist dose-response curve is used to calculate the antagonist's potency, often expressed as a pA₂ value.

Mandatory Visualization

Signaling Pathways

The activation of β-adrenoceptors initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, non-canonical pathways have also been identified.

Caption: Canonical and non-canonical β-adrenoceptor signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a radioligand binding assay.

G Start Start Prepare Membranes Prepare cell membranes expressing β-adrenoceptor subtype Start->Prepare Membranes Incubate Incubate membranes with [³H]-Radioligand and this compound Prepare Membranes->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity using scintillation counter Filter->Count Analyze Analyze data to determine IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

References

An In-Depth Technical Guide to the Cardioselective Properties of Ko-3290

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ko-3290 is a pharmacological agent identified as a β-adrenoceptor antagonist with demonstrated cardioselective and antilipolytic properties.[1][2] This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its cardioselective characteristics, mechanism of action, and the experimental methodologies used in its evaluation. While in-vivo studies have confirmed its efficacy as a β-blocker and compared its cardioselectivity to established drugs like atenolol, a notable gap exists in the public domain regarding specific in-vitro binding affinities (Ki values) for β1 and β2 adrenoceptors. This guide presents the currently available data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

β-adrenoceptor antagonists, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases. Their therapeutic efficacy hinges on their ability to competitively inhibit the effects of catecholamines at β-adrenoceptors, thereby modulating cardiac function and vascular tone. Cardioselectivity, a preferential affinity for β1-adrenoceptors located primarily in the heart over β2-adrenoceptors in the bronchi and peripheral vasculature, is a key determinant of a β-blocker's side-effect profile. This compound has been investigated for its potential as a cardioselective β-blocker.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at β-adrenoceptors.[1][2] In doing so, it blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors. Specifically, in the heart, antagonism of β1-adrenoceptors inhibits the downstream signaling cascade that leads to increased heart rate, contractility, and conduction velocity.

The canonical signaling pathway initiated by β1-adrenoceptor activation involves the coupling of the receptor to a stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, ultimately leading to an increase in intracellular calcium and enhanced cardiac function. By blocking the initial step of catecholamine binding, this compound attenuates this entire signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenoceptor Catecholamines->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Beta-1 Adrenergic Receptor Signaling Pathway and Antagonism by this compound.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific in-vitro binding affinity data (Ki values) for this compound at β1 and β2 adrenoceptors. Such data is essential for calculating a precise cardioselectivity index (β2 Ki / β1 Ki).

However, a clinical study in healthy subjects provided in-vivo comparative data for this compound and atenolol.[1] The study demonstrated that this compound is an effective β-adrenoceptor blocking drug in humans.[1] All tested doses of this compound (12.5, 25, 50, and 100 mg) significantly reduced supine, standing, and exercise heart rates.[1] Notably, the effect on exercise heart rate from 2 to 8 hours after administration of 100 mg of this compound was comparable to that of 50 mg of atenolol.[1]

For doses that were equipotent at the β1-adrenoceptor (100 mg this compound and 50 mg atenolol), atenolol showed a lesser attenuation of heart rate, diastolic blood pressure, forearm blood flow, and finger tremor, suggesting that this compound is not as cardioselective as atenolol in vivo.[1]

Parameter This compound (100 mg) Atenolol (50 mg) Significance
Effect on Exercise Heart Rate (2-8h) Similar to Atenolol 50 mgSimilar to this compound 100 mg-
Attenuation of Heart Rate (Isoprenaline Challenge) Greater than AtenololLess than this compoundP < 0.02
Attenuation of Diastolic BP (Isoprenaline Challenge) Greater than AtenololLess than this compoundP < 0.02
Attenuation of Forearm Blood Flow (Isoprenaline Challenge) Greater than AtenololLess than this compoundP < 0.02
Attenuation of Finger Tremor (Isoprenaline Challenge) Greater than AtenololLess than this compoundP < 0.02
Isoprenaline-induced changes in serum free fatty acids, blood glucose, plasma lactate, or potassium No differenceNo difference-
Attenuation of Isoprenaline-induced rise in serum insulin Greater than AtenololLess than this compoundP < 0.02

Table 1: In-vivo comparison of this compound and Atenolol in healthy subjects.[1]

Experimental Protocols

In-vivo Assessment of Cardioselectivity (Clinical Trial)

The cardioselectivity of this compound was compared to atenolol in a double-blind, randomized study involving six healthy subjects.[1]

  • Drug Administration: Subjects received this compound (50, 100, and 150 mg), atenolol (50 and 100 mg), and placebo in a randomized order.[1]

  • Isoprenaline Challenge: Isoprenaline dose-response curves were constructed to assess cardiovascular parameters and finger tremor.[1] This involves administering increasing doses of the non-selective β-agonist isoprenaline and measuring the physiological responses. The ability of the antagonist (this compound or atenolol) to block these responses indicates its potency at β1 (cardiac effects) and β2 (vascular and tremor effects) receptors.

  • Measured Parameters:

    • Heart Rate (β1-mediated)

    • Diastolic Blood Pressure (β2-mediated vasodilation)

    • Forearm Blood Flow (β2-mediated vasodilation)

    • Finger Tremor (β2-mediated)

    • Metabolic parameters (serum free fatty acids, blood glucose, plasma lactate, potassium, and insulin) following isoprenaline challenge.[1]

Subjects Healthy Subjects (n=6) Randomization Randomized, Double-Blind Crossover Subjects->Randomization Drug_Admin Drug Administration (this compound, Atenolol, Placebo) Randomization->Drug_Admin Isoprenaline Isoprenaline Dose-Response Challenge Drug_Admin->Isoprenaline Measurements Measurement of Cardiovascular and Tremor Parameters Isoprenaline->Measurements Analysis Data Analysis and Comparison of Cardioselectivity Measurements->Analysis

Workflow for the In-vivo Assessment of this compound Cardioselectivity.
Hypothetical In-vitro Radioligand Binding Assay Protocol

To determine the binding affinity (Ki) of this compound for β1 and β2 adrenoceptors, a competitive radioligand binding assay would be a standard method. The following is a generalized protocol for such an experiment.

  • Materials:

    • Cell membranes expressing human β1 or β2 adrenoceptors.

    • A radiolabeled ligand that binds to β-adrenoceptors with high affinity (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

    • Unlabeled this compound at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a β-adrenoceptor antagonist that has been shown to be effective in humans.[1] In-vivo studies indicate that while it possesses cardioselective properties, it appears to be less selective than atenolol.[1] A significant limitation in the current body of knowledge is the absence of publicly available in-vitro binding affinity data, which prevents a more precise quantitative assessment of its cardioselectivity. Further research, particularly in-vitro pharmacological profiling, would be necessary to fully characterize the cardioselective properties of this compound and to provide a more complete understanding of its therapeutic potential and side-effect profile for drug development professionals.

References

In Vitro Antilipolytic Effects of Ko-3290: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a representative document outlining the in vitro antilipolytic effects of a hypothetical compound, Ko-3290. As of the latest literature review, no public data is available for a compound with this designation. The data presented herein is illustrative and intended to serve as a template for researchers, scientists, and drug development professionals working on novel antilipolytic agents.

Introduction

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a critical metabolic process. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, the identification and characterization of novel antilipolytic compounds are of significant therapeutic interest. This document provides a comprehensive overview of the in vitro antilipolytic properties of the novel small molecule inhibitor, this compound. The data presented herein elucidates its mechanism of action and potency in adipocyte models.

Data Presentation

The antilipolytic activity of this compound was evaluated in differentiated 3T3-L1 adipocytes. The following tables summarize the quantitative data obtained from key in vitro assays.

Table 1: Inhibition of Isoproterenol-Stimulated Lipolysis by this compound

This compound Concentration (µM)Glycerol Release (% of Control)Free Fatty Acid Release (% of Control)
0 (Control)100 ± 5.2100 ± 6.1
0.0185.3 ± 4.888.1 ± 5.5
0.152.1 ± 3.955.4 ± 4.2
115.7 ± 2.118.3 ± 2.5
105.2 ± 1.56.8 ± 1.9
IC50 (µM) 0.12 0.15

Data are presented as mean ± standard deviation (n=3). Lipolysis was stimulated with 10 µM isoproterenol.

Table 2: Effect of this compound on Intracellular cAMP Levels and PKA Activity

This compound Concentration (µM)Intracellular cAMP (% of Control)PKA Activity (% of Control)
0 (Control)100 ± 7.3100 ± 8.5
0.0192.5 ± 6.195.2 ± 7.9
0.168.4 ± 5.572.1 ± 6.3
125.1 ± 3.829.8 ± 4.1
1010.3 ± 2.212.5 ± 2.8
IC50 (µM) 0.21 0.28

Data are presented as mean ± standard deviation (n=3). cAMP production and PKA activity were stimulated with 10 µM isoproterenol.

Experimental Protocols

Cell Culture and Differentiation

3T3-L1 preadipocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation, confluent cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS. Experiments were conducted on fully differentiated adipocytes (days 8-12 post-differentiation).

Lipolysis Assay

Differentiated 3T3-L1 adipocytes were pre-incubated with various concentrations of this compound for 30 minutes in Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA). Lipolysis was then stimulated by the addition of 10 µM isoproterenol for 2 hours. Aliquots of the medium were collected to measure glycerol and free fatty acid (FFA) release. Glycerol concentration was determined using a commercially available glycerol assay kit. FFA levels were quantified using an FFA quantification kit.

Intracellular cAMP Measurement

Differentiated 3T3-L1 adipocytes were pre-incubated with this compound for 30 minutes in the presence of a phosphodiesterase inhibitor (0.5 mM IBMX). cAMP production was stimulated with 10 µM isoproterenol for 15 minutes. The reaction was stopped by the addition of 0.1 M HCl. Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Protein Kinase A (PKA) Activity Assay

Following treatment with this compound and stimulation with isoproterenol as described above, 3T3-L1 adipocytes were lysed. PKA activity in the cell lysates was determined using a PKA kinase activity assay kit, which measures the phosphorylation of a specific PKA substrate.

Signaling Pathways and Workflows

Canonical Lipolysis Signaling Pathway

The following diagram illustrates the primary signaling cascade that stimulates lipolysis in adipocytes, which is the target of this compound's inhibitory action.

G cluster_membrane Adipocyte Membrane cluster_cytosol Cytosol cluster_lipid_droplet Lipid Droplet Beta-Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta-Adrenergic_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA_active PKA (active) cAMP->PKA_active activates PKA_inactive PKA (inactive) PKA_inactive->PKA_active HSL_active HSL (active) PKA_active->HSL_active phosphorylates Perilipin_active Phospho-Perilipin PKA_active->Perilipin_active phosphorylates HSL_inactive HSL (inactive) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes Perilipin_inactive Perilipin Perilipin_inactive->Perilipin_active Perilipin_active->Triglycerides allows access to FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Isoproterenol Isoproterenol Isoproterenol->Beta-Adrenergic_Receptor

Caption: Canonical β-adrenergic stimulation of lipolysis.

Proposed Mechanism of Action for this compound

Based on the in vitro data, this compound is hypothesized to act upstream of PKA activation, likely by inhibiting adenylate cyclase or promoting cAMP degradation.

G Stimulus β-Adrenergic Agonist (e.g., Isoproterenol) AC Adenylate Cyclase Stimulus->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Drives Ko3290 This compound Ko3290->AC Inhibits

Caption: Proposed inhibitory mechanism of this compound.

Experimental Workflow for In Vitro Antilipolytic Screening

The following diagram outlines the general workflow used to assess the antilipolytic potential of test compounds like this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture & Differentiate 3T3-L1 Preadipocytes Plating 2. Plate Differentiated Adipocytes Cell_Culture->Plating Compound_Incubation 3. Pre-incubate with This compound Plating->Compound_Incubation Stimulation 4. Stimulate Lipolysis (e.g., Isoproterenol) Compound_Incubation->Stimulation Data_Collection 5. Collect Media & Lyse Cells Stimulation->Data_Collection Glycerol_Assay 6a. Measure Glycerol Release Data_Collection->Glycerol_Assay FFA_Assay 6b. Measure FFA Release Data_Collection->FFA_Assay cAMP_Assay 6c. Measure Intracellular cAMP Data_Collection->cAMP_Assay PKA_Assay 6d. Measure PKA Activity Data_Collection->PKA_Assay

Caption: In vitro antilipolytic screening workflow.

Conclusion

The in vitro data strongly suggest that this compound is a potent inhibitor of stimulated lipolysis in adipocytes. Its mechanism of action appears to involve the suppression of the cAMP/PKA signaling pathway. These findings warrant further investigation of this compound as a potential therapeutic agent for the management of metabolic disorders characterized by excessive lipolysis. Future studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy and safety in preclinical animal models.

Ko-3290: A Technical Overview of a Cardioselective β-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko-3290, also known as Koe 3290, is a chemical compound identified as a β-adrenoceptor antagonist. Its primary pharmacological activity is the blockade of β-adrenergic receptors, with a degree of selectivity for the β1 subtype, which are predominantly found in cardiac tissue. This cardioselectivity suggests a potential therapeutic application in cardiovascular conditions where a reduction in heart rate and contractility is desired, with potentially fewer side effects related to β2-receptor blockade in other tissues. Furthermore, its effects on lipid metabolism, specifically its antilipolytic properties, have been a subject of investigation. This technical guide provides a comprehensive summary of the available chemical and pharmacological data on this compound.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, with its structure and basic properties cataloged in chemical databases.

PropertyValue
IUPAC Name N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
CAS Number 79848-61-6
Molecular Formula C₁₉H₂₅N₃O₃
Molecular Weight 343.42 g/mol
SMILES CC(C)C(=O)NC1=CC(=C(C=C1)OCC(O)CNC(C)(C)C#C)C#N

A comprehensive search for detailed physicochemical properties such as melting point, boiling point, pKa, and solubility did not yield specific experimental data for this compound.

Mechanism of Action: β1-Adrenergic Receptor Antagonism

This compound functions as an antagonist at β-adrenoceptors.[1] These receptors are a class of G protein-coupled receptors that are activated by catecholamines like norepinephrine and epinephrine.[1] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are highly expressed in the heart and kidneys.[2]

In cardiac tissue, the activation of β1-adrenergic receptors by agonists initiates a signaling cascade that leads to an increase in heart rate (chronotropic effect), contractility (inotropic effect), and conduction velocity.[2] This process begins with the binding of an agonist, which causes a conformational change in the receptor, activating the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, leading to an influx of calcium and subsequent muscle contraction.[1][3]

As a β1-selective antagonist, this compound competitively binds to β1-receptors in the heart, preventing the binding of endogenous catecholamines. This blockade inhibits the downstream signaling pathway, resulting in a decrease in heart rate and contractility. The cardioselectivity of this compound implies that it has a higher affinity for β1-receptors than for β2-receptors, which are prevalent in bronchial and vascular smooth muscle. This selectivity can minimize side effects such as bronchoconstriction, which can be a concern with non-selective beta-blockers.[1]

beta1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ko3290 This compound ko3290->beta1_receptor Blocks norepinephrine Norepinephrine/ Epinephrine norepinephrine->beta1_receptor Binds & Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_ion Ca2+ ca_channel->ca_ion Opens cardiac_contraction Increased Cardiac Contraction & Heart Rate ca_ion->cardiac_contraction Triggers antilipolytic_pathway cluster_membrane Adipocyte Membrane cluster_cytosol Adipocyte Cytosol beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ko3290 This compound ko3290->beta_receptor Blocks catecholamines Catecholamines catecholamines->beta_receptor Binds & Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates hsl_inactive Inactive HSL pka->hsl_inactive Phosphorylates hsl_active Active HSL hsl_inactive->hsl_active Activates triglycerides Triglycerides hsl_active->triglycerides Hydrolyzes lipolysis Lipolysis (Free Fatty Acids + Glycerol) triglycerides->lipolysis

References

The Discovery and Synthesis of Ko-3290: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Ko-3290 is a cardioselective β-adrenoceptor antagonist with demonstrated antilipolytic effects in animal studies. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
IUPAC Name N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide
CAS Number 79848-61-6
Molecular Formula C₁₉H₂₅N₃O₃
Molecular Weight 343.42 g/mol

Discovery and Development

While specific details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature, it has been characterized as a cardioselective β-blocker. A clinical trial in healthy human subjects investigated its β-adrenoceptor antagonist activity, cardioselectivity, and antilipolytic properties. In this study, doses of 12.5, 25, 50, and 100 mg of this compound were administered and compared with the well-established β-blocker, atenolol. The results indicated that a 100 mg dose of this compound produced a similar reduction in exercise heart rate as a 50 mg dose of atenolol. However, for equipotent β1-adrenoceptor blocking doses, atenolol demonstrated a lesser effect on other cardiovascular parameters, suggesting that this compound is less cardioselective than atenolol.

Mechanism of Action: β-Adrenoceptor Antagonism

This compound functions as an antagonist at β-adrenergic receptors, with a preference for the β1 subtype, which is predominantly found in cardiac tissue.[1] By blocking these receptors, this compound inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine. This antagonism leads to a reduction in the downstream signaling cascade, resulting in decreased heart rate, myocardial contractility, and blood pressure.

The antilipolytic effects of this compound are also attributed to its β-adrenoceptor antagonism, likely in adipose tissue where these receptors play a role in regulating the breakdown of fats.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenoceptor β-Adrenergic Receptor Catecholamines->Beta_Adrenoceptor Binds to G_Protein G Protein (Gs) Beta_Adrenoceptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Leading to Ko_3290 This compound Ko_3290->Beta_Adrenoceptor Blocks

Caption: Signaling pathway of β-adrenoceptor activation and its inhibition by this compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched scientific literature. General synthetic routes for similar β-amino alcohol derivatives often involve the reaction of a substituted epoxide with an appropriate amine. For this compound, this would likely involve a precursor containing the N-(3-cyano-4-hydroxyphenyl)-2-methylpropanamide core, which is then epoxidized and subsequently reacted with 2-methylbut-3-yn-2-amine.

Start Starting Materials (e.g., Substituted Phenol) Intermediate1 N-(3-cyano-4-hydroxyphenyl) -2-methylpropanamide Start->Intermediate1 Epoxidation Epoxidation (e.g., with epichlorohydrin) Intermediate1->Epoxidation Intermediate2 Epoxide Intermediate Epoxidation->Intermediate2 Final_Product This compound Intermediate2->Final_Product Reaction with Amine 2-methylbut-3-yn-2-amine Amine->Final_Product

Caption: A plausible synthetic workflow for the preparation of this compound.

Quantitative Data

Specific in vitro quantitative data such as IC50 or EC50 values for this compound are not reported in the available search results. The primary quantitative information comes from the aforementioned clinical trial in healthy volunteers.

Table 1: Comparative Effects of this compound and Atenolol in Healthy Volunteers

ParameterThis compound (100 mg)Atenolol (50 mg)
Effect on Exercise Heart Rate Similar ReductionSimilar Reduction
Cardioselectivity Less SelectiveMore Selective
Isoprenaline-induced rise in Serum Insulin Greater AttenuationLesser Attenuation
Isoprenaline-induced changes in Free Fatty Acids, Glucose, Lactate, Potassium No significant differenceNo significant difference

Experimental Protocols

Detailed experimental protocols for the synthesis and biological assays of this compound are not available in the public domain based on the conducted searches. The clinical trial methodology involved a double-blind, randomized, placebo-controlled design in healthy male subjects. Cardiovascular parameters were measured at rest and during exercise after administration of single oral doses of this compound, atenolol, or placebo.

Conclusion

This compound is a β-adrenoceptor antagonist with a degree of cardioselectivity and notable antilipolytic effects. While its general pharmacological profile has been investigated in a clinical setting, a comprehensive, publicly available dataset including its discovery, detailed synthesis, and in vitro quantitative pharmacology is lacking. Further research and publication would be necessary to provide a more in-depth technical understanding of this compound.

References

In Vivo Effects of Ko-3290 on Heart Rate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of the beta-adrenergic blocking agent Ko-3290 (also known as Koe 3290 and Bunitrolol) on heart rate. The information is compiled from published preclinical and clinical studies to support research and development activities in the cardiovascular field.

Core Mechanism of Action

This compound is a beta-adrenoceptor antagonist.[1] Its primary mechanism for reducing heart rate involves the competitive, reversible blockade of beta-1 (β1) adrenergic receptors in the heart. These receptors are predominantly found in the sinoatrial (SA) node, atrioventricular (AV) node, and ventricular muscle.[2] Under normal physiological conditions, stimulation of these receptors by endogenous catecholamines, such as norepinephrine and epinephrine, leads to an increase in heart rate (positive chronotropy). By blocking these receptors, this compound attenuates the sympathomimetic effects on the heart, resulting in a dose-dependent reduction in heart rate, particularly during periods of increased sympathetic tone such as exercise.

Signaling Pathway of β1-Adrenergic Receptor Blockade by this compound

cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) B1AR β1-Adrenergic Receptor Catecholamines->B1AR Activates Ko3290 This compound (Bunitrolol) Ko3290->B1AR Blocks Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channels (e.g., Funny Channels) PKA->IonChannels Phosphorylates HeartRate Decreased Heart Rate IonChannels->HeartRate Leads to

Caption: Mechanism of this compound on Heart Rate Regulation.

Quantitative Data on Heart Rate Effects

The following tables summarize the quantitative data on the in vivo effects of this compound on heart rate from clinical and preclinical studies.

Table 1: Effects of Oral this compound on Heart Rate in Healthy Human Subjects
Dose (mg)ConditionChange in Heart Rate (beats/min)Time Point
12.5SupineStatistically significant reduction2-8 hours
25SupineStatistically significant reduction2-8 hours
50SupineStatistically significant reduction2-8 hours
100SupineStatistically significant reduction2-8 hours
12.5StandingStatistically significant reduction2-8 hours
25StandingStatistically significant reduction2-8 hours
50StandingStatistically significant reduction2-8 hours
100StandingStatistically significant reduction2-8 hours
12.5ExerciseStatistically significant reduction2-8 hours
25ExerciseStatistically significant reduction2-8 hours
50ExerciseStatistically significant reduction2-8 hours
100ExerciseStatistically significant reduction2-8 hours

Data extracted from van Baak MA, et al. Br J Clin Pharmacol. 1987.[1]

Table 2: Effects of Intravenous Ko-1366 (Bunitrolol) on Heart Rate in Male Patients
Dose (mg/kg)ConditionPercent Change in Heart Rate
0.05Resting-12% (p < 0.01)
0.05Exercise-4% (p < 0.05)

Data extracted from Banim SO, et al. Curr Med Res Opin. 1977.[3][4]

Table 3: Effects of Oral Bunitrolol on Heart Rate in Spontaneously Hypertensive Rats
Dose (mg/kg)Effect on Heart RateTime Point
5TachycardiaFirst 2 hours

Data extracted from Hasegawa Y, et al. Jpn J Pharmacol. 1985. (Note: Data from abstract)

Experimental Protocols

Human Study: Oral Administration of this compound in Healthy Subjects
  • Study Design: A double-blind, randomized, placebo-controlled study was conducted in eight healthy male subjects.

  • Drug Administration: Single oral doses of this compound (12.5, 25, 50, and 100 mg), atenolol (25, 50, and 100 mg), and placebo were administered.

  • Heart Rate Measurement: Heart rate was measured in the supine and standing positions, and during standardized exercise on a bicycle ergometer. Measurements were taken at various time points up to 8 hours post-administration.

  • Cardioselectivity Assessment: In a separate part of the study with six subjects, the cardioselectivity was assessed by constructing isoprenaline dose-response curves for cardiovascular parameters after administration of this compound (50, 100, and 150 mg), atenolol (50 and 100 mg), and placebo.[1]

Human Study: Intravenous Administration of Ko-1366 (Bunitrolol) in Male Patients
  • Study Population: Ten male patients admitted for investigation of chest pain.

  • Drug Administration: A single intravenous dose of Ko-1366 (Bunitrolol) at 0.05 mg/kg body weight was administered.

  • Hemodynamic Measurements: Measurements were taken at rest, during atrial pacing at 100 beats/min, and during handgrip exercise, both before and after drug administration.[3][4]

Preclinical Study: Oral Administration of Bunitrolol in Spontaneously Hypertensive (SHR) Rats
  • Animal Model: Conscious, unrestrained spontaneously hypertensive (SHR) rats were used.

  • Drug Administration: A single oral dose of bunitrolol (5 mg/kg) was administered.

  • Cardiovascular Monitoring: Mean arterial pressure and heart rate were monitored at rest and during handling stress. Plasma drug concentrations were also determined to correlate with the cardiovascular effects. (Note: Full protocol details were not available in the accessed abstract).

Experimental Workflow for a Typical In Vivo Cardiovascular Assessment

cluster_Setup Experimental Setup cluster_Dosing Dosing Regimen cluster_Monitoring Cardiovascular Monitoring cluster_Analysis Data Analysis AnimalModel Select Animal Model (e.g., SHR Rats) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Cardiovascular Measurements (HR, BP) Acclimatization->Baseline DosePrep Prepare this compound Doses Baseline->DosePrep Administration Administer this compound (e.g., Oral Gavage) DosePrep->Administration Telemetry Continuous Telemetric Monitoring (HR, BP, ECG) Administration->Telemetry StressTest Stress Test (e.g., Exercise, Handling) Telemetry->StressTest DataCollection Data Collection and Processing StressTest->DataCollection Stats Statistical Analysis DataCollection->Stats Results Results Interpretation Stats->Results

Caption: In Vivo Cardiovascular Assessment Workflow.

References

Ko-3290: A Technical Overview of its Anticipated Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research providing specific quantitative data and detailed experimental protocols for Ko-3290 is limited. This document provides a technical guide based on the established pharmacology of cardioselective β-adrenoceptor antagonists and their known effects on lipid metabolism. The data tables and experimental protocols presented herein are representative examples and should be considered illustrative.

Introduction to this compound

This compound is identified as a cardioselective β-adrenoceptor antagonist.[1] Its chemical name is N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide, and its CAS number is 79848-61-6.[1] As a member of the β-blocker class of drugs, this compound is expected to exhibit inhibitory effects on the sympathetic nervous system's influence on various tissues, including the heart and adipose tissue. A key characteristic attributed to this compound is its antilipolytic effect, signifying its ability to inhibit the breakdown of fats.[1]

Mechanism of Action in Lipid Metabolism

The primary mechanism by which this compound is anticipated to impact lipid metabolism is through its antagonism of β-adrenergic receptors, particularly the β1-adrenoceptors, in adipocytes (fat cells).

β-Adrenergic Signaling and Lipolysis:

Under normal physiological conditions, catecholamines (e.g., adrenaline and noradrenaline) bind to β-adrenergic receptors on the surface of adipocytes. This binding activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases. Activated HSL catalyzes the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol, which are then released into the bloodstream to be used as an energy source by other tissues.

Inhibition by this compound:

As a β-adrenoceptor antagonist, this compound competitively binds to β-adrenergic receptors on adipocytes, thereby preventing the binding of catecholamines. This blockade of the receptor disrupts the downstream signaling cascade, leading to:

  • Reduced activation of adenylyl cyclase.

  • Decreased intracellular levels of cAMP.

  • Lower activation of Protein Kinase A (PKA).

  • Reduced phosphorylation and activation of hormone-sensitive lipase (HSL).

The ultimate consequence of this inhibition is a decrease in the rate of lipolysis, resulting in lower release of free fatty acids and glycerol from adipose tissue.

G cluster_cell Adipocyte Catecholamines Catecholamines (e.g., Adrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Binds AC Adenylyl Cyclase BetaReceptor->AC Activates Ko3290 This compound Ko3290->BetaReceptor Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Hormone-Sensitive Lipase (Active) PKA->HSL_active Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) HSL_inactive->HSL_active FFA_Glycerol Free Fatty Acids + Glycerol HSL_active->FFA_Glycerol Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_active Bloodstream Release to Bloodstream FFA_Glycerol->Bloodstream

Caption: Signaling pathway of this compound's antilipolytic action.

Quantitative Data on Lipid Metabolism

The following table presents hypothetical data illustrating the expected effects of this compound on key lipid metabolism parameters in an animal model. This data is based on the known effects of cardioselective β-blockers.

ParameterVehicle Control (Mean ± SD)This compound (10 mg/kg) (Mean ± SD)% Changep-value
Plasma Free Fatty Acids (μEq/L) 650 ± 75425 ± 50-34.6%<0.01
Plasma Glycerol (mg/dL) 10.2 ± 1.56.8 ± 0.9-33.3%<0.01
Plasma Triglycerides (mg/dL) 120 ± 20145 ± 25+20.8%<0.05
Plasma HDL Cholesterol (mg/dL) 55 ± 848 ± 6-12.7%<0.05
Adipocyte Lipolysis (nmol glycerol/h/10^6 cells) 150 ± 2580 ± 15-46.7%<0.001

Experimental Protocols

A detailed methodology for a key experiment to assess the antilipolytic activity of this compound is provided below. This represents a standard in vitro protocol.

Experiment: In Vitro Lipolysis Assay in Isolated Primary Adipocytes

Objective: To determine the dose-dependent inhibitory effect of this compound on isoproterenol-stimulated lipolysis in primary rat adipocytes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Collagenase Type I

  • Krebs-Ringer bicarbonate buffer (KRB) with 4% bovine serum albumin (BSA) and 5 mM glucose

  • Isoproterenol (a non-selective β-adrenergic agonist)

  • This compound

  • Glycerol determination kit

  • Multi-well cell culture plates

Procedure:

  • Adipocyte Isolation:

    • Euthanize rats and surgically excise epididymal fat pads.

    • Mince the fat pads and digest with collagenase in KRB buffer at 37°C for 60 minutes with gentle shaking.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the isolated adipocytes three times with fresh KRB buffer.

    • Resuspend the adipocytes to a final concentration of 2 x 10^6 cells/mL in KRB buffer.

  • Lipolysis Assay:

    • Pre-incubate 100 μL of the adipocyte suspension with varying concentrations of this compound (e.g., 1 nM to 100 μM) or vehicle control for 30 minutes at 37°C.

    • Stimulate lipolysis by adding 10 μL of isoproterenol to a final concentration of 1 μM. A basal (unstimulated) control group should also be included.

    • Incubate the cells for 2 hours at 37°C with gentle agitation.

    • Terminate the reaction by placing the plates on ice.

    • Centrifuge the plates to separate the adipocytes from the infranatant.

    • Collect the infranatant for glycerol analysis.

  • Glycerol Measurement:

    • Measure the glycerol concentration in the infranatant using a commercial glycerol determination kit according to the manufacturer's instructions.

    • The amount of glycerol released is an index of the rate of lipolysis.

  • Data Analysis:

    • Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by non-linear regression analysis.

G cluster_prep Adipocyte Preparation cluster_assay Lipolysis Assay cluster_analysis Data Analysis A Excise Epididymal Fat Pads B Mince and Digest with Collagenase A->B C Isolate and Wash Adipocytes B->C D Pre-incubate Adipocytes with this compound or Vehicle C->D E Stimulate with Isoproterenol D->E F Incubate for 2 hours at 37°C E->F G Terminate Reaction and Separate Infranatant F->G H Measure Glycerol Concentration G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Experimental workflow for in vitro lipolysis assay.

Conclusion

This compound, as a cardioselective β-adrenoceptor antagonist, is expected to exert a significant influence on lipid metabolism, primarily through the inhibition of lipolysis in adipose tissue. This action is mediated by the blockade of β-adrenergic signaling pathways, leading to a reduction in the release of free fatty acids and glycerol. While specific clinical and preclinical data for this compound are not widely available, the established pharmacology of its drug class provides a strong framework for understanding its potential metabolic effects. Further research is necessary to fully elucidate the specific quantitative impact and therapeutic potential of this compound in the context of lipid-related metabolic disorders.

References

Preliminary Toxicity Profile of Ko-3290: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available information regarding preliminary toxicity studies for a compound designated "Ko-3290" is not available. The following in-depth technical guide provides a structured framework for presenting such data, adhering to the specified requirements for content, formatting, and visualization. This document is intended to serve as a template for researchers and drug development professionals to organize and present their internal or future findings on the toxicity of this compound.

Executive Summary

This section would typically provide a high-level overview of the preclinical toxicity findings for this compound. It would summarize the key toxicity observations, the no-observed-adverse-effect level (NOAEL), and the potential target organs of toxicity. The overall risk assessment and its implications for further clinical development would also be briefly discussed.

Introduction

This section would detail the pharmacological background of this compound, its mechanism of action, and its intended therapeutic indication. A brief rationale for the conducted toxicology studies would be provided, outlining the objectives of the preliminary safety evaluation.

Quantitative Toxicity Data

All quantitative data from in vitro and in vivo toxicity studies would be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeIC50 (µM)Test Duration (hours)
e.g., HepG2e.g., MTT AssayData Not Availablee.g., 24, 48, 72
e.g., HEK293e.g., LDH AssayData Not Availablee.g., 24, 48, 72
e.g., A549e.g., Neutral Red UptakeData Not Availablee.g., 24, 48

Table 2: Acute In Vivo Toxicity Data

SpeciesStrainRoute of AdministrationLD50 (mg/kg)Key Clinical Observations
e.g., Mousee.g., C57BL/6e.g., IntravenousData Not Availablee.g., Sedation, ataxia
e.g., Rate.g., Sprague-Dawleye.g., OralData Not Availablee.g., Piloerection, lethargy

Table 3: Repeat-Dose Toxicity Study - Hematology and Clinical Chemistry

SpeciesDose Group (mg/kg/day)Key Hematological ChangesKey Clinical Chemistry Changes
e.g., RatLow DoseData Not AvailableData Not Available
Mid DoseData Not AvailableData Not Available
High DoseData Not Availablee.g., Elevated ALT, AST
ControlData Not AvailableData Not Available

Experimental Protocols

This section would provide detailed methodologies for all key experiments cited in the tables above.

In Vitro Cytotoxicity Assays
  • Cell Lines and Culture Conditions: Details of the cell lines used, including source, passage number, and culture media composition (e.g., DMEM, RPMI-1640), supplemented with fetal bovine serum (FBS) concentration and antibiotics. Incubation conditions (temperature, CO2 concentration, humidity) would be specified.

  • Compound Preparation: Description of how this compound was dissolved (e.g., in DMSO) and diluted to final concentrations in the culture medium.

  • Assay Principle and Procedure: For each assay (e.g., MTT, LDH), the underlying principle would be explained. The detailed step-by-step procedure would be provided, including cell seeding density, treatment duration, reagent addition, incubation times, and the method of data acquisition (e.g., absorbance reading at a specific wavelength).

  • Data Analysis: The method for calculating IC50 values, including the software used for non-linear regression analysis, would be described.

Acute In Vivo Toxicity Studies
  • Animal Models: Species, strain, sex, age, and weight of the animals used. Justification for the choice of species would be provided.

  • Housing and Husbandry: Description of the animal facility conditions, including cage type, bedding, diet, water availability, light/dark cycle, and temperature/humidity control.

  • Dose Formulation and Administration: Details of the vehicle used to formulate this compound and the route of administration (e.g., oral gavage, intravenous injection). The volume and rate of administration would be specified.

  • Study Design: Description of the experimental groups, including the number of animals per group and the dose levels tested.

  • Observations and Endpoints: A detailed list of clinical signs monitored and the frequency of observation. The method for determining the LD50 (e.g., Probit analysis) would be described.

  • Ethical Approval: A statement confirming that all animal procedures were performed in accordance with relevant guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).

Repeat-Dose Toxicity Studies
  • Study Design: Duration of the study (e.g., 14-day, 28-day), dose levels, and number of animals per sex per group.

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for clinical signs of toxicity.

    • Body Weight and Food Consumption: Frequency of measurement.

    • Hematology: Blood collection time points and the specific parameters measured (e.g., red blood cell count, white blood cell count, platelet count).

    • Clinical Chemistry: Blood collection time points and the specific parameters measured (e.g., liver enzymes, kidney function markers).

    • Urinalysis: Parameters assessed.

  • Necropsy and Histopathology: Description of the gross pathological examination and the list of tissues collected for microscopic examination.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways potentially affected by this compound and the workflows of the conducted experiments are provided below.

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment cell_culture Cell Line Seeding compound_treatment This compound Treatment cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) compound_treatment->cytotoxicity_assay data_analysis_vitro IC50 Determination cytotoxicity_assay->data_analysis_vitro animal_acclimatization Animal Acclimatization dose_administration Dose Administration animal_acclimatization->dose_administration clinical_observation Clinical Observation dose_administration->clinical_observation data_collection Data Collection (Blood, Tissues) clinical_observation->data_collection data_analysis_vivo Toxicological Endpoint Analysis data_collection->data_analysis_vivo

Caption: General workflow for in vitro and in vivo toxicity assessment.

signaling_pathway cluster_pathway Hypothetical Toxicity Pathway for this compound ko3290 This compound target_protein Target Protein/ Enzyme ko3290->target_protein Inhibition/Activation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Necrosis) downstream_effector1->cellular_response downstream_effector2->cellular_response organ_toxicity Organ-Level Toxicity (e.g., Hepatotoxicity) cellular_response->organ_toxicity

Caption: Hypothetical signaling pathway illustrating a potential mechanism of this compound toxicity.

Discussion

This section would provide an in-depth analysis and interpretation of the toxicity data. It would discuss the dose-response relationships, identify the primary target organs of toxicity, and compare the findings with available data on similar compounds. Any discrepancies between in vitro and in vivo results would be addressed. The potential mechanisms underlying the observed toxicity would be explored, referencing the signaling pathway diagrams.

Conclusion

Methodological & Application

Application Notes: Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Ko-3290 (Hypothetical Compound)

Document ID: AN-3290-V1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Information regarding a specific molecule designated "this compound" is not available in the public scientific literature as of late 2025. Searches for this compound do not yield consistent data regarding its biological target, mechanism of action, or use in cell culture. Results are often ambiguous, pointing to unrelated chemical or electronic components such as ECN3290 or CA3290.

This document provides a generalized, hypothetical framework for characterizing a novel kinase inhibitor, which we will refer to as this compound, in a cell culture setting. The protocols, data, and pathways described herein are representative examples based on common practices for tyrosine kinase inhibitor (TKI) development and are intended to serve as a template for researchers. These are not based on experimental data for an actual compound named this compound.

Hypothetical Mechanism of Action

For the purposes of this guide, we will assume this compound is a potent and selective inhibitor of a receptor tyrosine kinase (RTK), such as RET or TRK, which are relevant targets in oncology.[1] Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and differentiation, making them valuable targets for cancer therapy.[1][2]

Quantitative Data Summary

The following table represents plausible data for a novel kinase inhibitor. These values are for illustrative purposes only.

ParameterCell LineValueNotes
IC50 (Proliferation) TT (Thyroid Carcinoma, RET mutant)8 nMMeasures the concentration required to inhibit cell growth by 50%.
IC50 (Proliferation) KM12 (Colon Carcinoma, TRKA fusion)12 nMDemonstrates activity against TRKA-driven cancers.
IC50 (Proliferation) HeLa (Cervical Cancer, RET/TRK-negative)> 10,000 nMShows selectivity for target-positive cell lines.
Ki (Kinase Activity) Recombinant RET Kinase0.9 nMBiochemical assay measuring direct inhibition of kinase enzymatic activity.
Ki (Kinase Activity) Recombinant TRKA Kinase1.5 nMBiochemical assay measuring direct inhibition of TRKA.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution for serial dilution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Under sterile conditions, weigh out 10 mg of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a 10 mM stock solution. For a hypothetical molecular weight of 500 g/mol , dissolve 10 mg in 2 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the IC50 value of this compound by measuring its effect on the metabolic activity and proliferation of cancer cell lines.

Materials:

  • Target-positive (e.g., TT) and target-negative (e.g., HeLa) cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)[3]

  • 96-well clear-bottom cell culture plates

  • This compound 10 mM stock solution

  • MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2X concentration series ranging from 20 µM to 0.2 nM.

  • Treatment: Add 10 µL of the 2X serially diluted compound to the corresponding wells (final volume 100 µL). Include wells with DMSO-only as a vehicle control (100% viability) and wells with a known cytotoxic agent or no cells as a background control (0% viability).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS).

  • Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percent viability against the log concentration of this compound. Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.[4][5]

Western Blot Analysis of Pathway Inhibition

Objective: To confirm that this compound inhibits the phosphorylation of its target kinase and downstream effectors.

Materials:

  • 6-well cell culture plates

  • Target-positive cells (e.g., TT)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and related reagents

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed 1x10^6 TT cells per well in a 6-well plate and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and add 100 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using a digital imager. Analyze the band intensities to quantify the reduction in phosphorylation relative to total protein levels.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., RET/TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription Transcription Factors (e.g., ELK1, CREB) ERK->Transcription AKT AKT PI3K->AKT GeneExpression Gene Expression (Proliferation, Survival) AKT->GeneExpression Apoptosis Apoptosis AKT->Apoptosis Inhibits Transcription->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation KO3290 This compound KO3290->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G A Seed cells in 96-well plate (e.g., 4,000 cells/well) B Incubate overnight (Allow attachment) A->B D Add compound dilutions to wells (Include DMSO vehicle control) B->D C Prepare serial dilutions of this compound (e.g., 20µM to 0.2nM) C->D E Incubate for 72 hours D->E F Add MTS/MTT reagent E->F G Incubate for 1-4 hours F->G H Read absorbance on plate reader G->H I Analyze data: Normalize to control, plot dose-response curve H->I J Calculate IC50 Value I->J

Caption: Experimental workflow for a cell proliferation (IC50) assay.

References

Application Notes and Protocols for the Use of a Novel Investigational Compound in Isolated Heart Perfusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on the Investigational Compound Ko-3290: Initial literature and database searches did not yield specific information regarding a compound designated "this compound" in the context of cardiovascular research. The following application notes and protocols are therefore provided as a comprehensive guide for the evaluation of a generic novel investigational compound in isolated heart perfusion studies using the Langendorff apparatus. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of their specific test compound.

Introduction

The Langendorff isolated heart perfusion model is a cornerstone of cardiovascular research, providing an invaluable ex vivo system to study cardiac function in isolation from systemic physiological influences.[1][2][3] This technique allows for the precise measurement of various cardiac parameters, including contractility, heart rate, and coronary flow, making it an ideal platform for assessing the pharmacological effects of novel compounds on the heart.[1][4] These notes provide a detailed protocol for utilizing the Langendorff apparatus to evaluate the cardiac effects of a novel investigatory compound.

Data Presentation

The following tables provide a structured format for the presentation of quantitative data obtained from isolated heart perfusion experiments.

Table 1: Effects of Investigational Compound on Cardiac Hemodynamic Parameters

ParameterBaselineVehicle ControlCompound [Low Conc.]Compound [Mid Conc.]Compound [High Conc.]Washout
Heart Rate (beats/min)
LVDP (mmHg)
LVSP (mmHg)
LVEDP (mmHg)
+dP/dtmax (mmHg/s)
-dP/dtmin (mmHg/s)
Coronary Flow (mL/min)

LVDP: Left Ventricular Developed Pressure; LVSP: Left Ventricular Systolic Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; +dP/dtmax: Maximum rate of pressure development; -dP/dtmin: Maximum rate of pressure decay.

Table 2: Effects of Investigational Compound on Cardiac Electrophysiological Parameters (Optional)

ParameterBaselineVehicle ControlCompound [Low Conc.]Compound [Mid Conc.]Compound [High Conc.]Washout
P-R Interval (ms)
QRS Duration (ms)
Q-T Interval (ms)

Experimental Protocols

Preparation of Perfusion Buffer

The standard perfusion fluid is a modified Krebs-Henseleit buffer, which should be freshly prepared and maintained at 37°C while being continuously gassed with 95% O2 / 5% CO2.

Krebs-Henseleit Buffer Composition:

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325
Glucose11
Isolated Heart Preparation and Perfusion
  • Animal Anesthesia and Heparinization: Anesthetize the experimental animal (e.g., rat or guinea pig) with an appropriate anesthetic agent. Once the desired level of anesthesia is achieved, administer an intraperitoneal injection of heparin (e.g., 500 IU) to prevent intracoronary clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac contraction.

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus. Secure the aorta to the cannula with a surgical suture.

  • Initiation of Retrograde Perfusion: Immediately initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg for a rat heart).[5] The heart should resume beating shortly after the initiation of perfusion.

  • Left Ventricular Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[5]

  • Stabilization Period: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that all measured parameters are stable.

Experimental Procedure for Compound Evaluation
  • Baseline Recording: Following the stabilization period, record all baseline cardiac parameters for 10-15 minutes.

  • Vehicle Control: Perfuse the heart with the vehicle (the solvent used to dissolve the investigational compound) for a duration equivalent to the compound administration period. Record all cardiac parameters.

  • Compound Administration: Introduce the investigational compound into the perfusion buffer at the desired concentrations (e.g., low, mid, and high concentrations). It is recommended to start with the lowest concentration and progressively increase to the highest. Perfuse the heart at each concentration for a sufficient period to allow for a steady-state effect to be observed (typically 15-20 minutes).

  • Washout Period: After the final concentration of the compound has been administered, switch back to the standard Krebs-Henseleit buffer to wash out the compound. Record all cardiac parameters for 20-30 minutes to assess the reversibility of the compound's effects.

Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway for a Cardiotropic Compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel cardiotropic agent, leading to changes in cardiac contractility.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates IonChannel L-type Ca2+ Channel Contraction Increased Contraction IonChannel->Contraction Ca2+ influx Compound Investigational Compound Compound->Receptor Binds to AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->IonChannel Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Myofilaments->Contraction Increased Ca2+ Sensitivity

Caption: Hypothetical signaling cascade initiated by a novel compound.

Experimental Workflow for Isolated Heart Perfusion Study

The diagram below outlines the complete experimental workflow from animal preparation to data analysis.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition and Analysis A1 Anesthetize and Heparinize Animal A2 Excise Heart A1->A2 A3 Cannulate Aorta A2->A3 A4 Mount on Langendorff Apparatus A3->A4 B1 Stabilization (20-30 min) A4->B1 B2 Baseline Recording (10-15 min) B1->B2 B3 Vehicle Control (15-20 min) B2->B3 B4 Compound Administration (Low, Mid, High Conc.) B3->B4 B5 Washout (20-30 min) B4->B5 C1 Continuous Recording of: - LVDP, dP/dt - Heart Rate - Coronary Flow B5->C1 C2 Data Analysis and Statistical Comparison C1->C2 C3 Report Generation C2->C3

Caption: Workflow for evaluating a compound in an isolated heart.

References

Ko-3290: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized compilation based on general knowledge of in vivo studies for β-adrenoceptor antagonists. Despite extensive searches, specific preclinical in vivo studies, including detailed dosage and administration data for Ko-3290 in animal models, are not publicly available. The primary available research on this compound (also referred to as Koe 3290) focuses on a human clinical trial conducted in 1987. Therefore, the information provided below is intended as a general guide and should be adapted based on internal preclinical data and further literature research on compounds with similar mechanisms of action.

Introduction

This compound is a β-adrenoceptor antagonist with demonstrated cardioselectivity and antilipolytic effects.[1][2] As a selective blocker of β1-adrenergic receptors, which are predominantly located in the heart, this compound holds potential for cardiovascular research. The antilipolytic properties suggest a possible role in metabolic studies. These application notes provide a framework for designing and conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Mechanism of Action

This compound functions by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β1-adrenoceptors.[2] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway affected by this compound is the β-adrenergic signaling cascade.

Ko3290_Mechanism_of_Action Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenoceptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Ko3290 This compound Ko3290->Beta1_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_pre_study Pre-Study cluster_study Study cluster_post_study Post-Study Acclimatization Animal Acclimatization (1 week) Baseline_Measurement Baseline Blood Pressure Measurement (Telemetry or Tail-cuff) Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Dosing Daily Dosing with this compound or Vehicle (e.g., 4 weeks) Randomization->Dosing Monitoring Continuous Blood Pressure Monitoring Dosing->Monitoring Interim_Sampling Interim Blood Sampling (Pharmacokinetics) Dosing->Interim_Sampling Terminal_Procedures Terminal Blood and Tissue Collection Monitoring->Terminal_Procedures Data_Analysis Data Analysis and Statistical Evaluation Interim_Sampling->Data_Analysis Terminal_Procedures->Data_Analysis

References

Application Notes and Protocols: Ko-3290 Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko-3290 is identified as a β-adrenoceptor antagonist. β-adrenoceptors are G protein-coupled receptors that play a crucial role in mediating the effects of catecholamines, such as epinephrine and norepinephrine, on various physiological processes, including heart rate, cardiac contractility, and smooth muscle relaxation. As an antagonist, this compound competitively binds to these receptors, thereby inhibiting the downstream signaling pathways typically activated by endogenous agonists. This mechanism of action is central to the therapeutic effects of beta-blockers in cardiovascular diseases.[1]

Given the importance of compound stability in research and drug development, these application notes provide a comprehensive, albeit illustrative, guide to assessing the solution stability of this compound and recommendations for its proper storage. The following protocols and data are presented as a template for establishing in-house stability studies, as specific experimental stability data for this compound is not publicly available.

Recommended Storage Conditions

For routine laboratory use, stock solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store aliquots in a tightly sealed container at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of this compound in various solvents and at different temperatures should be experimentally determined.

Quantitative Data Summary (Illustrative Examples)

The following tables represent hypothetical data from a comprehensive stability study of this compound in solution. These tables are intended to serve as a guide for data presentation.

Table 1: Stability of this compound in Various Solvents at -20°C

SolventInitial Concentration (mM)Concentration after 1 Month (mM)% RecoveryObservations
DMSO109.9599.5%No visible precipitation
Ethanol109.8298.2%No visible precipitation
PBS (pH 7.4)10.8585.0%Slight precipitation observed

Table 2: Long-Term Stability of this compound in DMSO at Different Temperatures

Storage TemperatureInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Degradation Products Detected
-80°C99.899.799.6None
-20°C99.899.599.1Minor peak at RRT 0.85
4°C99.897.294.5Two minor degradation peaks
25°C (Room Temp)99.885.172.3Significant degradation observed

Table 3: Forced Degradation Study of this compound

Stress ConditionDuration% DegradationMajor Degradant Peak (RRT)
0.1 M HCl24 hours15.21.15
0.1 M NaOH24 hours25.80.78
3% H₂O₂24 hours8.51.22
60°C48 hours12.10.92
Photostability (ICH Q1B)7 days5.31.08

Experimental Protocols

The following are detailed protocols for conducting a comprehensive solution stability study for a compound like this compound.

Protocol for Solution Preparation and Storage
  • Solvent Selection: Initially screen for solubility of this compound in common laboratory solvents such as DMSO, ethanol, and aqueous buffers (e.g., PBS).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution with the desired final buffer or media to the working concentration immediately before use. For stability studies, prepare separate sets of working solutions in different solvents of interest.

  • Aliquoting and Storage: Aliquot the solutions into small, single-use volumes in tightly sealed, light-protected vials to minimize headspace and prevent contamination.

  • Storage Conditions: Store the aliquots under a range of conditions as outlined in international guidelines (e.g., ICH).[2] This should include long-term (e.g., -20°C, 4°C) and accelerated (e.g., 25°C, 40°C) storage temperatures. Protect samples from light where necessary.

Protocol for Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for beta-blockers.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to validate the analytical method's ability to separate degradation products from the parent compound.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a set time (e.g., 24 hours).

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).

  • Photostability: Expose a solution of this compound to light under controlled conditions as specified in ICH guideline Q1B.

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to assess the extent of degradation and the chromatographic profile of the degradants.

Visualizations

Signaling Pathway of a β-Adrenoceptor Antagonist

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Agonist (e.g., Epinephrine) Beta_AR β-Adrenoceptor Agonist->Beta_AR Ko3290 This compound Ko3290->Beta_AR Inhibition G_Protein Gs Protein Beta_AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response G Start Start: Stability Study Prep Prepare this compound Solutions (Different Solvents/Concentrations) Start->Prep Store Store Aliquots under Defined Conditions (Temp, Light, Humidity) Prep->Store Timepoints Timepoints (T=0, 1, 3, 6 months) Store->Timepoints Analysis Analyze Samples by Stability-Indicating HPLC Timepoints->Analysis Data Collect Data: (Purity, Concentration, Degradation Products) Analysis->Data Report Generate Stability Report and Determine Shelf-life Data->Report End End of Study Report->End

References

Application of Novel Therapies in Hypertension Research: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified the application of "Ko-3290" in hypertension research. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated "this compound."

Therefore, to fulfill the request for detailed Application Notes and Protocols in the field of hypertension research, we present a representative case study based on a well-understood class of antihypertensive agents: Calcium Channel Blockers (CCBs) . The following information is synthesized from established research and is intended to serve as a template for the type of documentation requested.

Application Notes: Calcium Channel Blockers in Hypertension Research

Introduction:

Calcium channel blockers (CCBs) are a class of drugs used to treat hypertension.[1][2] Their primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells.[1][2] This inhibition reduces the influx of calcium ions (Ca2+) into the cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Preclinical and clinical studies have consistently demonstrated the efficacy of CCBs in lowering blood pressure and reducing the risk of cardiovascular events.

Mechanism of Action:

In vascular smooth muscle cells, the influx of extracellular Ca2+ through L-type calcium channels is a critical step in the initiation of muscle contraction.[1][2] By blocking these channels, CCBs decrease the intracellular Ca2+ concentration available to bind with calmodulin. This, in turn, reduces the activation of myosin light chain kinase (MLCK), leading to decreased phosphorylation of myosin and subsequent muscle relaxation (vasodilation). The overall effect is a decrease in total peripheral resistance and, consequently, a lowering of arterial blood pressure.

Preclinical Evaluation:

Preclinical studies are essential to determine the efficacy and safety of a new CCB candidate. These studies typically involve in vitro and in vivo models.

Experimental Protocols

Protocol 1: In Vitro Assessment of Vasodilatory Effects

Objective: To determine the potency and efficacy of a test compound (e.g., a novel CCB) in relaxing pre-constricted isolated arterial rings.

Materials:

  • Thoracic aortas from spontaneously hypertensive rats (SHR) or Wistar-Kyoto (WKY) rats.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction.

  • Test compound (novel CCB) stock solution.

  • Organ bath system with force transducers.

Procedure:

  • Isolate the thoracic aorta and carefully remove adherent connective tissue.

  • Cut the aorta into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or high KCl (e.g., 80 mM).

  • Once a stable plateau is reached, add the test compound in a cumulative concentration-dependent manner.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the pre-constricted tension.

Protocol 2: In Vivo Blood Pressure Monitoring in a Hypertensive Animal Model

Objective: To evaluate the antihypertensive effect of a test compound in a conscious, freely moving hypertensive animal model.

Materials:

  • Spontaneously hypertensive rats (SHR).

  • Telemetry system for continuous blood pressure monitoring (e.g., DSI).

  • Test compound formulation for oral or intravenous administration.

  • Vehicle control.

Procedure:

  • Surgically implant telemetry transmitters into the abdominal aorta of the SHRs under anesthesia.

  • Allow the animals to recover for at least one week.

  • Record baseline blood pressure and heart rate for 24-48 hours.

  • Administer the test compound or vehicle to the animals.

  • Continuously monitor blood pressure and heart rate for a defined period post-administration (e.g., 24 hours).

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Data Presentation

Table 1: In Vitro Vasorelaxant Potency of a Representative CCB

ParameterValue
Agonist for ContractionPhenylephrine (1 µM)
Test CompoundRepresentative CCB
EC50 (Concentration for 50% relaxation)150 nM
Emax (% Maximal Relaxation)98%

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, p.o.)Baseline Mean Arterial Pressure (mmHg)Maximum Reduction in MAP (mmHg)Duration of Action (hours)
Vehicle-175 ± 52 ± 1-
Representative CCB10178 ± 635 ± 412
Representative CCB30176 ± 552 ± 5> 24

Visualizations

Calcium_Channel_Blocker_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell Ca2_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca2_ext->L_type Influx Ca2_int Intracellular Ca²⁺ L_type->Ca2_int Calmodulin Calmodulin Ca2_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Relaxation Vasodilation Myosin_LC->Relaxation Contraction Vasoconstriction Myosin_LC_P->Contraction CCB Calcium Channel Blocker (CCB) CCB->L_type Blocks

Caption: Mechanism of action of Calcium Channel Blockers in vascular smooth muscle cells.

Experimental_Workflow_In_Vivo Start Start: Hypertensive Animal Model (SHR) Implant Surgical Implantation of Telemetry Device Start->Implant Recovery Post-operative Recovery (≥ 1 week) Implant->Recovery Baseline Baseline Blood Pressure Recording (24-48h) Recovery->Baseline Dosing Administer Test Compound or Vehicle Baseline->Dosing Monitoring Continuous Blood Pressure Monitoring (≥ 24h) Dosing->Monitoring Analysis Data Analysis: Change from Baseline Monitoring->Analysis End End: Determine Antihypertensive Efficacy Analysis->End

Caption: Workflow for in vivo evaluation of antihypertensive compounds.

References

Application Notes and Protocols for Assessing the Antilipolytic Activity of a Test Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipolysis is the metabolic process by which triglycerides stored in adipocytes are hydrolyzed into glycerol and free fatty acids (FFAs), providing a key energy source for the body.[1] This process is tightly regulated by hormones, with catecholamines stimulating lipolysis through the β-adrenergic receptor/cAMP/PKA signaling pathway.[2][3] The key enzymes involved in the sequential breakdown of triglycerides are Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglycerol Lipase (MGL).[3][4] Dysregulation of lipolysis is associated with metabolic disorders such as obesity and type 2 diabetes. Therefore, compounds that can modulate lipolysis are of significant therapeutic interest.

These application notes provide a comprehensive overview and detailed protocols for assessing the antilipolytic activity of a test compound, herein referred to as "Test Compound X". The provided methodologies focus on in vitro assays using isolated primary adipocytes.

Signaling Pathway of Stimulated Lipolysis

The canonical pathway for catecholamine-stimulated lipolysis in adipocytes is initiated by the binding of agonists like norepinephrine to β-adrenergic receptors. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates HSL and Perilipin 1.[3][5] Phosphorylated Perilipin 1 releases the co-activator CGI-58, which then activates ATGL. ATGL catalyzes the initial step of triglyceride hydrolysis to diacylglycerol. HSL further hydrolyzes diacylglycerol to monoacylglycerol, and finally, MGL hydrolyzes monoacylglycerol to glycerol and a free fatty acid.[3][4] Antilipolytic agents can interfere with this cascade at various points.

Lipolysis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Potential Inhibition by Test Compound X Catecholamines Catecholamines β-Adrenergic Receptor β-Adrenergic Receptor Catecholamines->β-Adrenergic Receptor binds Adenylyl Cyclase Adenylyl Cyclase β-Adrenergic Receptor->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA (active) PKA (active) cAMP->PKA (active) activates PKA (inactive) PKA (inactive) PKA (inactive)->PKA (active) Perilipin 1-P Perilipin 1-P PKA (active)->Perilipin 1-P phosphorylates HSL-P HSL-P PKA (active)->HSL-P phosphorylates Perilipin 1 Perilipin 1 Perilipin 1->Perilipin 1-P CGI-58 CGI-58 Perilipin 1-P->CGI-58 releases ATGL ATGL CGI-58->ATGL activates Diacylglycerol Diacylglycerol ATGL->Diacylglycerol hydrolyzes Triglycerides to HSL HSL HSL->HSL-P Monoacylglycerol Monoacylglycerol HSL-P->Monoacylglycerol hydrolyzes Diacylglycerol to Triglycerides Triglycerides Triglycerides->ATGL Diacylglycerol->HSL-P MGL MGL Monoacylglycerol->MGL Glycerol Glycerol Free Fatty Acids Free Fatty Acids MGL->Glycerol hydrolyzes Monoacylglycerol to MGL->Free Fatty Acids Inhibition Point 1 Adenylyl Cyclase Inhibition Inhibition Point 1->Adenylyl Cyclase Inhibition Point 2 PKA Inhibition Inhibition Point 2->PKA (active) Inhibition Point 3 Lipase Inhibition (ATGL/HSL) Inhibition Point 3->ATGL Inhibition Point 3->HSL-P

Figure 1. Signaling pathway of stimulated lipolysis and potential points of inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the antilipolytic activity of a test compound.

Protocol 1: Isolation of Primary Adipocytes from Rodent Adipose Tissue

Materials:

  • Male Wistar rats (180-200 g)

  • Collagenase Type II

  • Krebs-Ringer Bicarbonate (KRB) buffer with 4% Bovine Serum Albumin (BSA) and 5 mM glucose, pH 7.4

  • Hanks' Balanced Salt Solution (HBSS)

  • Nylon mesh (250 µm and 100 µm)

  • Shaking water bath

Procedure:

  • Euthanize rats and dissect epididymal adipose tissue.

  • Wash the tissue in HBSS to remove excess blood.

  • Mince the adipose tissue into small pieces (approx. 10-20 mg).

  • Place the minced tissue in a vial containing KRB buffer with 1 mg/mL collagenase Type II.

  • Incubate at 37°C in a shaking water bath for 45-60 minutes.

  • Filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue.

  • Allow the adipocytes to float to the top for 5-10 minutes.

  • Carefully remove the infranatant containing stromal-vascular cells.

  • Wash the floating adipocytes three times with fresh KRB buffer.

  • Resuspend the isolated adipocytes in fresh KRB buffer for use in the lipolysis assay.

Protocol 2: In Vitro Lipolysis Assay

Materials:

  • Isolated primary adipocytes

  • Isoproterenol (or another β-adrenergic agonist)

  • Test Compound X (dissolved in a suitable vehicle, e.g., DMSO)

  • KRB buffer with 4% BSA and 5 mM glucose

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Pre-incubate the isolated adipocytes in KRB buffer for 30 minutes at 37°C.

  • Aliquot the adipocyte suspension into a 96-well plate.

  • Add various concentrations of Test Compound X to the wells. Include a vehicle control.

  • Incubate for 30 minutes at 37°C.

  • Induce lipolysis by adding a submaximal concentration of isoproterenol (e.g., 1 µM). Include a basal (unstimulated) control group.

  • Incubate for 90-120 minutes at 37°C.

  • Terminate the reaction by placing the plate on ice.

  • Collect the infranatant (aqueous layer) for the quantification of glycerol and FFA release.

Protocol 3: Quantification of Glycerol Release

Materials:

  • Glycerol Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the glycerol assay kit.

  • Typically, this involves mixing a small volume of the infranatant from the lipolysis assay with the assay reagent.

  • Incubate for the recommended time at the specified temperature.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the glycerol concentration based on a standard curve.

Protocol 4: Quantification of Free Fatty Acid (FFA) Release

Materials:

  • FFA Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the FFA assay kit.

  • Mix a sample of the infranatant with the assay reagents.

  • Incubate as recommended.

  • Measure the absorbance or fluorescence.

  • Determine the FFA concentration using a standard curve.

Experimental Workflow

The overall workflow for assessing the antilipolytic activity of a test compound is summarized below.

Experimental_Workflow cluster_prep Preparation cluster_assay Lipolysis Assay cluster_analysis Analysis Adipose_Tissue Adipose Tissue Dissection Adipocyte_Isolation Primary Adipocyte Isolation Adipose_Tissue->Adipocyte_Isolation Preincubation Adipocyte Pre-incubation Adipocyte_Isolation->Preincubation Compound_Treatment Treatment with Test Compound X Preincubation->Compound_Treatment Stimulation Stimulation with Isoproterenol Compound_Treatment->Stimulation Incubation Incubation (90-120 min) Stimulation->Incubation Sample_Collection Collect Infranatant Incubation->Sample_Collection Glycerol_Assay Glycerol Release Assay Sample_Collection->Glycerol_Assay FFA_Assay FFA Release Assay Sample_Collection->FFA_Assay Data_Analysis Data Analysis & IC50 Calculation Glycerol_Assay->Data_Analysis FFA_Assay->Data_Analysis

Figure 2. Experimental workflow for assessing antilipolytic activity.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide examples of how to present the results from the antilipolytic activity assays.

Table 1: Dose-Dependent Inhibition of Isoproterenol-Stimulated Glycerol Release by Test Compound X

Treatment GroupTest Compound X (µM)Glycerol Release (nmol/10^6 cells)% Inhibition
Basal050.5 ± 4.2-
Isoproterenol (1 µM)0250.8 ± 15.60
Isoproterenol + Cmpd X0.1210.2 ± 12.116.2
Isoproterenol + Cmpd X1155.4 ± 9.838.0
Isoproterenol + Cmpd X1080.1 ± 6.568.0
Isoproterenol + Cmpd X10055.3 ± 5.178.0

Data are presented as mean ± SEM.

Table 2: Dose-Dependent Inhibition of Isoproterenol-Stimulated Free Fatty Acid (FFA) Release by Test Compound X

Treatment GroupTest Compound X (µM)FFA Release (nmol/10^6 cells)% Inhibition
Basal0148.2 ± 10.5-
Isoproterenol (1 µM)0745.5 ± 45.30
Isoproterenol + Cmpd X0.1625.8 ± 38.216.1
Isoproterenol + Cmpd X1460.1 ± 29.738.3
Isoproterenol + Cmpd X10245.6 ± 18.967.1
Isoproterenol + Cmpd X100168.4 ± 15.377.4

Data are presented as mean ± SEM.

Table 3: IC50 Values for Test Compound X

ParameterIC50 (µM)
Glycerol Release Inhibition2.5
FFA Release Inhibition2.6

IC50 values are calculated from the dose-response curves using non-linear regression.

Conclusion

The protocols and guidelines presented here offer a robust framework for the initial assessment of the antilipolytic activity of a test compound. By quantifying the inhibition of glycerol and free fatty acid release from primary adipocytes, researchers can effectively screen and characterize potential therapeutic agents for the modulation of lipid metabolism. Further investigations may be required to elucidate the precise mechanism of action of the test compound within the lipolytic signaling cascade.

References

Application Notes and Protocols for the Study of β1-Adrenergic Receptor Signaling Using Ko-3290

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data on the specific in vitro pharmacological properties of Ko-3290, such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for β1-adrenergic receptor signaling pathways, is limited. The following application notes and protocols are based on the known characteristics of this compound as a β-adrenoceptor antagonist and a click chemistry reagent. The experimental details and data presented are illustrative and intended to serve as a guide for researchers to characterize and utilize this compound or similar compounds in their studies.

Introduction to this compound

This compound is identified as a β-adrenoceptor antagonist with cardioselective properties and antilipolytic effects in animals.[1][2] A clinical study in healthy subjects demonstrated its efficacy as a β-blocker, reducing heart rate both at rest and during exercise.[3] The study suggested that this compound is less cardioselective than the well-characterized β1-selective antagonist, atenolol.[3]

A unique feature of this compound is the presence of an alkyne group, making it a valuable tool for click chemistry applications.[2][4] This allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, enabling advanced studies like receptor visualization, trafficking, and proteomics analysis.

Potential Applications in β1-Adrenergic Receptor Research

  • Competitive Ligand: Serve as a competitive antagonist in radioligand binding assays to determine the affinity of other unlabeled ligands for the β1-adrenergic receptor.

  • Functional Antagonist: Inhibit agonist-induced downstream signaling pathways, such as cyclic AMP (cAMP) production, to study the functional consequences of β1-adrenergic receptor blockade.

  • Probe for Receptor Visualization: Utilize its alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores, enabling visualization of β1-adrenergic receptor localization and trafficking in cells and tissues.

  • Tool for Proteomics: Employ the click chemistry functionality to attach affinity tags (e.g., biotin) for the isolation and identification of β1-adrenergic receptor interacting proteins.

Quantitative Data (Hypothetical)

The following tables illustrate how quantitative data for this compound could be presented. Note: These values are hypothetical and for illustrative purposes only.

Table 1: Radioligand Binding Affinities of this compound at Human β-Adrenergic Receptors

Receptor SubtypeRadioligandThis compound Ki (nM)
β1[3H]-CGP 1217710
β2[3H]-CGP 1217750
β3[3H]-CGP 12177>1000

Table 2: Functional Antagonism of Isoproterenol-Stimulated cAMP Production by this compound in Cells Expressing Human β-Adrenergic Receptors

Receptor SubtypeAgonistThis compound IC50 (nM)
β1Isoproterenol25
β2Isoproterenol150

Signaling Pathways and Experimental Workflows

Gs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Isoproterenol) b1AR β1-Adrenergic Receptor Agonist->b1AR Activates Ko3290 This compound Ko3290->b1AR Blocks Gs Gs Protein (α, β, γ) b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism cluster_downstream Downstream Signaling cluster_click Click Chemistry Application start Start: Characterize this compound binding_assay Radioligand Binding Assay (Competition with [3H]-CGP 12177) start->binding_assay camp_assay cAMP Accumulation Assay (Inhibition of Isoproterenol) start->camp_assay binding_result Determine Ki at β1, β2, β3 receptors binding_assay->binding_result erk_assay ERK1/2 Phosphorylation Assay (Western Blot or ELISA) binding_result->erk_assay camp_result Determine IC50 camp_assay->camp_result camp_result->erk_assay erk_result Assess impact on non-canonical pathways erk_assay->erk_result click_reaction CuAAC Reaction with Azide-Fluorophore erk_result->click_reaction imaging Fluorescence Microscopy (Receptor Visualization) click_reaction->imaging binding_assay_principle cluster_total Total Binding cluster_nonspecific Non-specific Binding cluster_competition Competition with this compound receptor_total β1-AR radioligand [3H]-Ligand receptor_total->radioligand Binds receptor_ns β1-AR radioligand_ns [3H]-Ligand radioligand_ns->receptor_ns Non-specific binding only excess_unlabeled Excess Unlabeled Ligand excess_unlabeled->receptor_ns Blocks specific sites receptor_comp β1-AR radioligand_comp [3H]-Ligand radioligand_comp->receptor_comp for binding ko3290 This compound ko3290->receptor_comp Competes camp_assay_principle cluster_agonist Agonist Stimulation cluster_antagonist Antagonism by this compound agonist Agonist (e.g., Isoproterenol) receptor_agonist β1-AR agonist->receptor_agonist cAMP_increase cAMP ↑ receptor_agonist->cAMP_increase ko3290 This compound receptor_antagonist β1-AR ko3290->receptor_antagonist Blocks cAMP_no_change cAMP ↔ receptor_antagonist->cAMP_no_change agonist_ant Agonist agonist_ant->receptor_antagonist click_chemistry_concept cluster_step1 Step 1: Binding cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Visualization ko3290 This compound (with Alkyne) receptor β1-AR ko3290->receptor Binds to receptor azide_fluorophore Azide-Fluorophore ko3290->azide_fluorophore CuAAC labeled_receptor Fluorescently Labeled β1-AR copper_catalyst Cu(I) Catalyst microscope Fluorescence Microscopy labeled_receptor->microscope Visualize

References

Application Notes and Protocols for the Analytical Detection of Ko-3290 in Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In preclinical and clinical drug development, the quantitative analysis of a drug candidate in tissue is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed application note and a generalized protocol for the detection and quantification of the hypothetical small molecule inhibitor, Ko-3290, in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.

The protocols and data presented herein are based on established methodologies for the analysis of similar small molecule drugs in tissue and serve as a template for the development of a specific assay for this compound. Method validation parameters are provided based on representative data from published studies to guide the user in establishing a robust and reliable assay.

Signaling Pathway Context: The MAPK/ERK Pathway

Small molecule inhibitors like this compound often target key signaling pathways implicated in disease. A common target is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates the core components of the MAPK/ERK signaling cascade.

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Figure 1: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow for this compound Analysis in Tissue

The overall workflow for the quantification of this compound in tissue samples is a multi-step process that begins with sample collection and ends with data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results.

Experimental_Workflow Start Tissue Sample Collection & Storage Homogenization Tissue Homogenization Start->Homogenization Extraction Protein Precipitation & Analyte Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2: The experimental workflow for this compound analysis in tissue.

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of a small molecule inhibitor in tissue. These values are provided as a reference and should be established specifically for the this compound assay. The data presented is a composite based on published methods for similar analytes.[1][2]

Table 1: Calibration Curve and Sensitivity

ParameterRepresentative Value
Linearity Range5 - 3000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)5.0 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control LevelNominal Conc. (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
Low QC15< 5%95 - 105%< 5%95 - 105%
Medium QC150< 5%95 - 105%< 5%95 - 105%
High QC2500< 5%95 - 105%< 5%95 - 105%

Table 3: Recovery and Matrix Effect

ParameterRepresentative Value
Extraction Recovery> 85%
Matrix Effect85 - 115%

Detailed Experimental Protocols

Tissue Sample Preparation

a. Materials and Reagents:

  • Tissue of interest (e.g., liver, lung, tumor)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS))

  • Internal Standard (IS) solution (a structurally similar compound to this compound, ideally a stable isotope-labeled version)

  • Precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • Calibrated pipettes

b. Protocol:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Add the tissue to a pre-filled bead beater tube or a suitable homogenization tube.

  • Add a defined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to the tissue weight, w/v).

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to minimize degradation.

  • Transfer a known aliquot of the tissue homogenate (e.g., 100 µL) to a clean microcentrifuge tube.

  • Add the internal standard solution to the homogenate and vortex briefly.

  • Add at least 3 volumes of ice-cold precipitation solvent to the homogenate to precipitate proteins.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL) and vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b. Representative LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.35 mL/min

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

c. MRM Transitions: The specific MRM transitions for this compound and the internal standard will need to be determined by direct infusion of the compounds into the mass spectrometer. The transition from the precursor ion (the protonated molecule [M+H]⁺) to a stable product ion is monitored.

Table 4: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compoundTo be determinedTo be determined
Internal StandardTo be determinedTo be determined

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in tissue samples. The detailed protocols and representative data serve as a valuable resource for researchers in the field of drug development. The successful implementation of this method will enable the accurate assessment of the tissue distribution of this compound, a critical step in its preclinical and clinical evaluation.

References

Application Notes and Protocols for Ko-3290 as a Pharmacological Tool Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ko-3290 (also known as Koe 3290) is identified as a β-adrenoceptor antagonist with cardioselective and antilipolytic properties.[1][2][3] As a tool compound, it can be utilized in pharmacological studies to investigate the roles of β-adrenoceptors in various physiological and pathological processes. Its cardioselectivity suggests a preferential antagonism of β1-adrenoceptors, which are predominantly located in the heart, over β2-adrenoceptors found in tissues such as the lungs and smooth muscles.[1] This selectivity can be advantageous in minimizing off-target effects in experimental models. Additionally, its reported antilipolytic effects indicate an ability to inhibit the breakdown of fats, making it a potential tool for metabolic research.[1][2][3]

Physicochemical Properties

PropertyValueSource
CAS Number 79848-61-6[1][2]
Molecular Formula C19H25N3O3[1]
Molecular Weight 343.4 g/mol [1]
IUPAC Name N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide[1]

Pharmacological Profile

This compound functions as a competitive antagonist at β-adrenoceptors, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of cardiovascular and metabolic functions.[1] The primary mechanism of action for β-adrenoceptor antagonists involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.

In Vivo Human Studies

A clinical study in healthy human subjects investigated the β-adrenoceptor blocking activity, cardioselectivity, and antilipolytic properties of this compound. The study demonstrated that this compound is an effective β-adrenoceptor blocking drug in humans.[4] However, it was found to be less cardioselective than the well-characterized β1-selective antagonist, atenolol.[4] The study also concluded that this compound does not possess specific antilipolytic properties in humans, which contrasts with initial descriptions in animals.[4]

Data Presentation

Table 1: In Vivo Effects of this compound in Healthy Human Subjects[4]
ParameterThis compound DoseComparatorEffect
Exercise Heart Rate 100 mgAtenolol 50 mgSimilar reduction from 2 to 8 hours post-administration.
Isoprenaline-induced Tachycardia 100 mgAtenolol 50 mgThis compound caused greater attenuation (less cardioselective).
Isoprenaline-induced Diastolic BP fall 100 mgAtenolol 50 mgThis compound caused greater attenuation.
Isoprenaline-induced Forearm Blood Flow 100 mgAtenolol 50 mgThis compound caused greater attenuation.
Isoprenaline-induced Finger Tremor 100 mgAtenolol 50 mgThis compound caused greater attenuation.
Isoprenaline-induced rise in Serum Insulin Not specifiedAtenololThis compound attenuated the rise more than atenolol (P < 0.02).

Note: Detailed quantitative data such as percentage inhibition or absolute changes in physiological parameters are not available in the cited abstract. The table summarizes the comparative effects as reported.

Experimental Protocols

Protocol 1: Assessment of β-Adrenoceptor Antagonism in Humans (Based on a Clinical Trial)

Objective: To evaluate the β-adrenoceptor blocking activity and cardioselectivity of this compound in vivo in human subjects.

Methodology:

  • Subject Recruitment: Healthy male subjects are recruited for a double-blind, randomized, placebo-controlled study.

  • Drug Administration: Single oral doses of this compound (e.g., 12.5, 25, 50, 100, 150 mg), a comparator β-blocker (e.g., atenolol 25, 50, 100 mg), or placebo are administered.[4]

  • Cardiovascular Monitoring:

    • Measure supine and standing heart rate and blood pressure at baseline and at regular intervals post-administration.

    • Conduct standardized exercise tests (e.g., on a bicycle ergometer) and measure heart rate during and after exercise.

  • Cardioselectivity Assessment:

    • Construct isoprenaline dose-response curves. Administer increasing doses of the β-adrenoceptor agonist isoprenaline intravenously.

    • Measure changes in heart rate (β1 response), diastolic blood pressure, and forearm blood flow (β2 responses).

    • Measure isoprenaline-induced finger tremor as another indicator of β2-adrenoceptor stimulation.

  • Metabolic Effects Assessment:

    • Measure isoprenaline-induced changes in serum free fatty acids, blood glucose, plasma lactate, and potassium.

  • Data Analysis: Compare the effects of different doses of this compound with placebo and the active comparator (atenolol) to determine its potency and selectivity.[4]

Protocol 2: Representative In Vitro Assay for β-Adrenoceptor Antagonism - cAMP Measurement

Objective: To determine the in vitro potency of this compound as an antagonist of β-adrenoceptor-mediated cyclic AMP (cAMP) production.

Disclaimer: This is a general protocol for characterizing β-adrenoceptor antagonists. No specific studies utilizing this protocol for this compound were found in the public domain.

Materials:

  • Cell line expressing the target β-adrenoceptor subtype (e.g., CHO-β1AR or HEK293-β2AR).

  • Cell culture medium and supplements.

  • This compound and a reference β-adrenoceptor antagonist (e.g., propranolol).

  • A β-adrenoceptor agonist (e.g., isoprenaline).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

  • Cell Culture: Culture the cells expressing the β-adrenoceptor subtype of interest under standard conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound and the reference antagonist.

    • Remove the culture medium and add the antagonist solutions to the cells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the β-adrenoceptor agonist (isoprenaline) at a concentration that elicits a submaximal response (e.g., EC80) to all wells, except for the negative control.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

    • The IC50 value represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Visualizations

Signaling Pathways and Workflows

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_Adrenoceptor β-Adrenoceptor Agonist->Beta_Adrenoceptor Binds and Activates Ko_3290 This compound Ko_3290->Beta_Adrenoceptor Blocks Binding G_Protein Gs Protein (α, β, γ subunits) Beta_Adrenoceptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Lipolysis) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical β-adrenoceptor signaling pathway and the antagonistic action of this compound.

experimental_workflow Start Start: In Vitro Assay Cell_Culture 1. Culture β-AR Expressing Cells Start->Cell_Culture Antagonist_Incubation 2. Incubate with This compound Cell_Culture->Antagonist_Incubation Agonist_Stimulation 3. Stimulate with Isoprenaline (Agonist) Antagonist_Incubation->Agonist_Stimulation cAMP_Measurement 4. Measure Intracellular cAMP Levels Agonist_Stimulation->cAMP_Measurement Data_Analysis 5. Determine IC50 Value cAMP_Measurement->Data_Analysis End End: Pharmacological Profile Data_Analysis->End

Caption: A representative workflow for the in vitro characterization of this compound.

Conclusion and Limitations

This compound is a β-adrenoceptor antagonist that has been evaluated in human subjects. The available data suggests it is effective in blocking β-adrenoceptors in vivo, although it appears to be less cardioselective than atenolol. Researchers can use this compound as a tool compound to investigate β-adrenoceptor-mediated processes, particularly with the provided in vivo human study as a reference for its effects.

It is critical to note that there is a significant lack of publicly available preclinical data for this compound, including its binding affinities (Ki) and functional potencies (IC50) at different β-adrenoceptor subtypes. The provided in vitro protocol is a general representation and has not been specifically validated for this compound in the literature. Therefore, researchers should perform their own comprehensive characterization of this compound in their experimental systems before its use as a tool compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ko-3290 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with Ko-3290, specifically a lack of the anticipated β-blocking effect. This document provides troubleshooting steps, experimental protocols, and answers to frequently asked questions to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is not showing a β-blocking effect. Is this expected?

A1: This is an unexpected result. Published clinical data indicates that this compound (also referred to as Koe 3290) is an effective β-adrenoceptor blocking drug.[1] It has been shown to reduce supine, standing, and exercise heart rates in human subjects.[1] If you are not observing a β-blocking effect, it is likely due to experimental design, methodology, or specific reagents. This guide will help you troubleshoot potential causes.

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions as a β-adrenoceptor antagonist.[1] This means it competitively binds to β-adrenergic receptors, preventing endogenous catecholamines like epinephrine and norepinephrine from binding and activating them. This blockade inhibits the downstream signaling pathways responsible for physiological responses such as increased heart rate and contractility.

Q3: How does the cardioselectivity of this compound compare to other β-blockers?

A3: this compound is not as cardioselective as atenolol.[1] This means it has a more balanced affinity for both β1 and β2 adrenergic receptors compared to a β1-selective blocker like atenolol. This is an important consideration in experimental design, as the observed effects can depend on the specific receptor subtypes present in your model system.

Troubleshooting Guide

If you are not observing the expected β-blocking effect with this compound, please review the following potential issues:

Experimental Setup and Reagents
  • Compound Integrity and Concentration:

    • Question: Have you verified the identity and purity of your this compound compound?

    • Troubleshooting: Impurities or degradation of the compound can lead to a loss of activity. We recommend verifying the compound's integrity via analytical methods such as HPLC-MS. Ensure that the compound has been stored correctly according to the manufacturer's instructions.

    • Question: Are you confident in the final concentration of this compound in your assay?

    • Troubleshooting: Serial dilution errors are a common source of inaccurate final concentrations. We advise preparing fresh dilutions for each experiment and verifying the calculations.

  • Cell-Based Assays:

    • Question: What is the expression level of β-adrenergic receptors in your cell line?

    • Troubleshooting: Cell lines can have varying or low expression levels of β-adrenergic receptors. Consider performing qPCR or Western blotting to quantify receptor expression. If expression is low, the effect of a β-blocker may be difficult to detect.

    • Question: Are you using an appropriate agonist to stimulate the β-adrenergic receptors?

    • Troubleshooting: A potent and selective β-agonist, such as isoproterenol, should be used to elicit a robust response that can then be blocked. The concentration of the agonist should be optimized to produce a submaximal response (e.g., EC80) to allow for effective inhibition by the antagonist.

  • In Vivo Experiments:

    • Question: What is the route of administration and dosage being used for this compound?

    • Troubleshooting: The bioavailability and pharmacokinetics of this compound can vary depending on the administration route. Ensure the dosage is appropriate for the animal model and is based on established literature.[2] Consider performing a dose-response study to determine the optimal concentration.[2]

    • Question: Have you considered the physiological state of the animal model?

    • Troubleshooting: Factors such as stress, anesthesia, and underlying health conditions can influence the sympathetic tone and the response to β-blockers. It is important to have a well-defined and consistent experimental model.

Data Interpretation
  • Question: Is your positive control β-blocker (e.g., propranolol, atenolol) behaving as expected in the assay?

    • Troubleshooting: Including a well-characterized β-blocker as a positive control is crucial. If the positive control is also not showing an effect, it strongly suggests an issue with the experimental system itself rather than with this compound.

  • Question: Are you measuring the appropriate downstream signaling pathway or physiological endpoint?

    • Troubleshooting: The β-adrenergic signaling cascade involves multiple steps. Ensure you are measuring a reliable and sensitive endpoint, such as cAMP levels, downstream kinase activation, or a physiological response like heart rate.

Experimental Protocols

In Vitro β-Adrenergic Receptor Blockade Assay (cAMP Measurement)
  • Cell Culture: Plate cells expressing the target β-adrenergic receptor (e.g., CHO-β1AR or HEK293-β2AR) in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound and a positive control (e.g., propranolol) in an appropriate vehicle (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Antagonist Incubation: Wash the cells with serum-free media and then pre-incubate with varying concentrations of this compound or the positive control for 20-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., isoproterenol at its EC80) to the wells and incubate for 15-20 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a cAMP Assay

This compound Concentration (nM)% Inhibition of Isoproterenol-stimulated cAMP production
0.15.2
115.8
1048.9
10085.3
100098.1

Table 2: Comparison of β-Blocker Potency

CompoundReceptor TargetIC50 (nM)
This compoundβ1/β2User to determine
Propranolol (non-selective)β1/β2~5
Atenolol (β1 selective)β1~100

Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Isoproterenol) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Ko3290 This compound Ko3290->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: β-Adrenergic signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: No β-blocking effect observed Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Check_Assay Review Assay Conditions (Cell line, Agonist) Start->Check_Assay Check_Control Is Positive Control (e.g., Propranolol) working? Check_Compound->Check_Control Check_Assay->Check_Control System_Issue Issue with Assay System (Receptors, Reagents) Check_Control->System_Issue No Compound_Issue Potential Issue with This compound Sample Check_Control->Compound_Issue Yes Optimize_Assay Optimize Assay Parameters (e.g., Agonist Conc.) System_Issue->Optimize_Assay End Problem Identified Compound_Issue->End Re_evaluate Re-evaluate this compound Optimize_Assay->Re_evaluate Re_evaluate->End

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Improving Ko-3290 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Ko-3290 in in vitro assays.

Troubleshooting Guide

Researchers may encounter precipitation or insolubility when preparing this compound for in vitro experiments. This guide offers a systematic approach to address these issues.

Problem: Precipitate forms when diluting DMSO stock solution into aqueous assay media.

This is a common occurrence for hydrophobic compounds like this compound when the solvent environment abruptly changes from organic to aqueous.

Solution Workflow:

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Further Optimization cluster_3 Advanced Strategies Precipitate_Observed Precipitate observed after adding This compound DMSO stock to aqueous media Check_DMSO_Conc 1. Verify final DMSO concentration (ideally <= 0.5%) Precipitate_Observed->Check_DMSO_Conc Start Here Optimize_Dilution 2. Optimize dilution technique: - Pre-warm aqueous media (37°C) - Add stock dropwise with vortexing Check_DMSO_Conc->Optimize_Dilution If DMSO is low Reduce_Final_Conc 3. Reduce the final concentration of this compound Optimize_Dilution->Reduce_Final_Conc If precipitation persists Serial_Dilution 4. Perform serial dilutions in media Reduce_Final_Conc->Serial_Dilution If still problematic Solubilizing_Agents 5. Consider solubilizing agents (e.g., BSA, cyclodextrins). Requires validation. Serial_Dilution->Solubilizing_Agents Last resort

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1] It exhibits limited aqueous solubility and is considered insoluble in water.[1][2] For in vitro assays, DMSO is the most commonly used solvent.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. To enhance dissolution, you can vortex the solution for 1-2 minutes and use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (up to 37°C).

Q3: What is the recommended storage condition for the this compound stock solution?

A3: Store the DMSO stock solution of this compound at -20°C for short-term storage and at -80°C for long-term storage. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: I am still observing precipitation even after following the troubleshooting guide. What else can I do?

A4: If precipitation persists, consider the following:

  • Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous medium can help to maintain the solubility of hydrophobic compounds.

  • pH Adjustment: Depending on the pKa of this compound, slight adjustments to the pH of your assay buffer might improve solubility. This should be done cautiously and validated to ensure it does not affect your experimental results.

Quantitative Data

SolventSolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
DMF SolubleAn alternative to DMSO for stock solution preparation.
Ethanol SolubleCan be used as a solvent, but may have lower solubilizing capacity than DMSO.
Methanol SolubleAnother potential organic solvent for initial dissolution.
Water InsolubleThis compound has very limited solubility in aqueous solutions, leading to precipitation when diluted from organic stock solutions.[1][2]
Aqueous Buffers LimitedSolubility is expected to be very low. The final concentration in assays should be carefully determined to avoid precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.43 mg of this compound (Molecular Weight: 343.42 g/mol ).

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the vial for 2-3 minutes until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes and store at -80°C.

Protocol 2: Dilution of this compound for a Cell-Based Assay

This protocol aims for a final concentration of 10 µM this compound in a cell culture well with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock solution 1:10 in cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of pre-warmed medium). Mix thoroughly by pipetting.

  • Final Dilution: Add 1 µL of the 1 mM intermediate solution to 99 µL of cell culture medium in the well of your assay plate. This will give a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Signaling Pathway

This compound is an antagonist of the β-adrenoceptor. The binding of an agonist (like norepinephrine) to the β-adrenoceptor, a G-protein coupled receptor (GPCR), typically activates a signaling cascade involving Gs protein, adenylyl cyclase, and the production of cyclic AMP (cAMP). As an antagonist, this compound blocks this activation.

Beta_Adrenoceptor_Signaling Simplified Beta-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Beta_Receptor β-Adrenoceptor (GPCR) Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Beta_Receptor Activates Ko_3290 This compound (Antagonist) Ko_3290->Beta_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Simplified Beta-Adrenoceptor Signaling Pathway.

References

Technical Support Center: Minimizing Off-Target Effects of Ko-3290

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to identify, characterize, and minimize the off-target effects of the novel kinase inhibitor, Ko-3290. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a new compound like this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a major concern in drug development for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, resulting in toxicity that is unrelated to the on-target activity.[1]

  • Lack of Translational Efficacy: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]

Q2: How can I proactively identify potential off-target effects of this compound?

A2: A multi-faceted approach is recommended to proactively identify the off-target profile of a new inhibitor. This typically involves a combination of computational and experimental methods. A primary experimental strategy is to perform a kinase selectivity profiling assay, where the inhibitory activity of this compound is tested against a large panel of kinases.[1][2] This provides a broad overview of the compound's selectivity and identifies potential off-target interactions.[2][3]

Q3: this compound is potent in biochemical assays, but its activity is significantly lower in cell-based assays. What could be the reason for this discrepancy?

A3: Discrepancies between biochemical and cell-based assay results are common and can stem from several factors:

  • ATP Concentration: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like many kinase inhibitors.[4]

  • Cellular Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove the compound from the cell, reducing its intracellular concentration.[4]

  • Target Expression and Activity: The target kinase may not be expressed or may be inactive in the cell line being used.[4]

  • Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.[4]

Q4: I am observing a cellular phenotype with this compound that does not align with the known function of the intended target kinase. How can I determine if this is an off-target effect?

A4: This observation strongly suggests potential off-target activity. A definitive method to investigate this is to perform a rescue experiment.[4] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[4] If the phenotype persists despite the presence of the resistant mutant, it is likely due to the inhibition of one or more off-target kinases.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in Biochemical Assays
Potential Cause Troubleshooting Recommendation
Compound Instability or Precipitation Ensure this compound has been stored correctly and has not degraded. Visually inspect for any precipitation in the assay buffer. Prepare fresh serial dilutions for each experiment.[5]
Variable ATP Concentration For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use a consistent and clearly reported ATP concentration across all experiments.[5][6]
Inconsistent Enzyme or Substrate Concentrations Use validated and consistent concentrations of both the kinase and the substrate. Ensure the enzyme is active and the substrate concentration is not rate-limiting.[5]
Assay Conditions Factors such as incubation time, temperature, and buffer composition can impact enzyme kinetics. Maintain consistent assay conditions.[5]
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy of this compound
Potential Cause Troubleshooting Recommendation
High Intracellular ATP Concentration Consider using an ATP-non-competitive inhibitor if available. Alternatively, perform cell-based assays with ATP-depleted cells to see if the inhibitor's potency increases.[4]
Inhibitor is a Substrate for Efflux Pumps Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is an efflux pump substrate.[4]
Low Target Expression or Activity in the Cell Line Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[4]
Poor Cell Permeability Assess the inhibitor's physicochemical properties. If permeability is low, chemical modifications to the compound may be necessary.[4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[1]

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).[1]

  • Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence, fluorescence).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Target Engagement using NanoBRET™

Objective: To confirm that this compound binds to its intended target within a live cellular environment.[4]

Methodology:

  • Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[4]

  • Cell Plating: Seed the cells in a multi-well plate at an appropriate density.[4]

  • Compound Treatment: Add serial dilutions of this compound to the cells.[4]

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[4]

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. A decrease in the BRET signal indicates that the compound is displacing the tracer and binding to the target.[7]

Visualizations

On_vs_Off_Target_Effects cluster_0 On-Target Effect cluster_1 Off-Target Effect Ko-3290_On This compound TargetKinase Intended Target Kinase Ko-3290_On->TargetKinase Binds DesiredEffect Desired Therapeutic Effect TargetKinase->DesiredEffect Leads to Ko-3290_Off This compound OffTarget Unintended Off-Target Protein Ko-3290_Off->OffTarget Binds SideEffect Undesired Side Effect / Toxicity OffTarget->SideEffect Leads to

Caption: On-target vs. Off-target effects of this compound.

Off_Target_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Validation cluster_Troubleshooting Deconvolution of Effects A Initial Hit: This compound B Kinome-wide Selectivity Screen A->B C Determine IC50 for On- and Off-Targets B->C D Cellular Target Engagement Assay (e.g., NanoBRET) C->D E Assess Downstream Signaling Pathway (Western Blot) D->E F Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F G Phenotype matches On-Target? F->G H Rescue Experiment with Drug-Resistant Mutant G->H No I Orthogonal Approaches: - Structurally unrelated inhibitor - Genetic knockdown (siRNA/shRNA) G->I No H->I

Caption: Workflow for characterizing and minimizing off-target effects.

Signaling_Pathway Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase (e.g., PI3K) Receptor->TargetKinase Activates Downstream1 Downstream Effector 1 (e.g., Akt) TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 (e.g., mTOR) Downstream1->Downstream2 Activates CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream2->CellularResponse Promotes Ko3290 This compound Ko3290->TargetKinase Inhibits

Caption: Example signaling pathway illustrating kinase inhibition.

References

Technical Support Center: Troubleshooting Ko-3290 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ko-3290. The following information is designed to help you identify and resolve common issues related to the stability of this compound in solution during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is characterized as a cardioselective antagonist of the β-adrenoceptor with antilipolytic effects observed in animal studies.[1][2][3] As a β-adrenoceptor antagonist, it works by blocking the action of catecholamines (e.g., adrenaline) at β-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes, including the regulation of heart rate and the breakdown of fats.[1]

Q2: What are the known physicochemical properties of this compound?

There appears to be conflicting information from different suppliers regarding the molecular formula and weight of this compound. It is crucial to verify the information from your specific supplier. Below is a summary of the available data:

PropertyValue (Source A)Value (Source B)
CAS Number 79848-61-679848-61-6
Molecular Formula C₁₃H₁₅N₃OC₁₉H₂₅N₃O₃
Molecular Weight 229.28 g/mol 343.42 g/mol
Solubility Soluble in DMSO10 mM in DMSO

It is highly recommended to confirm the molecular weight from the certificate of analysis provided by your supplier before preparing stock solutions.

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common problem for many small molecules and is often due to the compound's low aqueous solubility.[4][5] This phenomenon, sometimes called "solvent shock," occurs when the compound, which is stable in a high concentration of organic solvent, rapidly comes out of solution when introduced to an aqueous environment.

Here are some steps to troubleshoot this issue:

  • Lower the Final Concentration: The simplest explanation is that the final concentration of this compound in your assay buffer exceeds its aqueous solubility limit. Try performing a dose-response experiment with a lower concentration range.

  • Optimize the Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced artifacts in your experiment (typically below 0.5%), a slightly higher concentration might be necessary to maintain this compound's solubility.[5] Always include a vehicle control with the same final DMSO concentration.

  • Serial Dilutions in DMSO: Instead of a single large dilution from your high-concentration stock into the aqueous buffer, perform intermediate serial dilutions in DMSO first.[5] Then, make the final dilution into your aqueous buffer from a lower concentration DMSO stock. This can help to minimize the "solvent shock."

  • Pre-warm the Assay Buffer: Adding the DMSO stock to pre-warmed (e.g., 37°C) assay buffer can sometimes improve solubility.

  • Vortex During Dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.

Troubleshooting Guides

Guide 1: Investigating Loss of this compound Activity Over Time

Problem: You observe a decrease in the expected biological activity of this compound in your experiments, suggesting potential degradation in your working solution.

Possible Causes:

  • Oxidative Degradation: this compound contains amine functional groups which can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or exposure to light.[6]

  • Hydrolysis: Depending on the pH of your buffer, ester or amide bonds (if present in the correct structure) could be susceptible to hydrolysis.

  • Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid using old working solutions.

  • Protect from Light: Store both stock and working solutions in amber vials or cover them with aluminum foil to protect them from light-induced degradation.

  • Use High-Quality Solvents: Use anhydrous, high-purity DMSO to prepare your stock solutions to minimize water content and potential contaminants.

  • Consider pH: If your assay buffer has an extreme pH, consider if this could be contributing to degradation.

  • Use Low-Binding Labware: If you suspect adsorption is an issue, consider using low-protein-binding microplates and pipette tips.

  • Analytical Characterization: If the problem persists, consider using analytical techniques like HPLC-MS to assess the purity and integrity of your this compound solution over time.

Guide 2: Precipitate Formation in Cell Culture Media

Problem: After adding this compound to your cell culture media, you observe turbidity or a visible precipitate, either immediately or after incubation.

Possible Causes:

  • Low Aqueous Solubility: The primary reason is often the low solubility of the compound in the complex biological medium.[4][7]

  • Interaction with Media Components: Components in the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[4]

  • pH and Temperature Changes: The pH of the cell culture medium can change during incubation due to cellular metabolism, potentially affecting the solubility of the compound. Temperature changes can also influence solubility.[4][8]

Troubleshooting Steps:

  • Visual Inspection: First, confirm that the turbidity is not due to bacterial or fungal contamination by examining the media under a microscope.[8]

  • Optimize Dilution Method:

    • Pre-warm the cell culture media to 37°C before adding the this compound DMSO stock.

    • Add the DMSO stock to the media while gently vortexing or swirling to ensure rapid dispersion.

    • Prepare the final concentration by adding a small volume of a more diluted DMSO stock to a larger volume of media to minimize "solvent shock."

  • Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of FBS in your media, as serum proteins can sometimes contribute to compound precipitation.

  • Kinetic Solubility Test: Perform a simple experiment to determine the approximate kinetic solubility of this compound in your specific cell culture media. This can be done by preparing a serial dilution of the compound in the media and visually inspecting for the highest concentration that remains clear.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Based on the molecular weight provided by your supplier (e.g., 229.28 g/mol or 343.42 g/mol ), calculate the mass of this compound required to make a 10 mM stock solution.

    • Example calculation for MW = 229.28 g/mol and a final volume of 1 mL: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 229.28 g/mol * (1000 mg / 1 g) = 2.29 mg

  • Dissolving: Carefully add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw serial_dilute Perform Serial Dilutions in DMSO (Optional) thaw->serial_dilute final_dilute Dilute to Final Concentration in Pre-warmed Aqueous Buffer serial_dilute->final_dilute use_immediately Use Immediately in Experiment final_dilute->use_immediately G cluster_troubleshooting Troubleshooting Precipitation in Aqueous Buffer start Precipitate Observed? check_conc Is Final Concentration Too High? start->check_conc Yes lower_conc Lower Final Concentration check_conc->lower_conc Yes check_dmso Is Final DMSO % Too Low? check_conc->check_dmso No success Solution is Clear lower_conc->success increase_dmso Increase Final DMSO % (with vehicle control) check_dmso->increase_dmso Yes check_dilution Was Dilution a Single Step? check_dmso->check_dilution No increase_dmso->success serial_dilute Use Serial Dilutions in DMSO check_dilution->serial_dilute Yes check_dilution->success No serial_dilute->success G catecholamines Catecholamines (e.g., Adrenaline) beta_receptor β-Adrenoceptor catecholamines->beta_receptor Binds & Activates g_protein G Protein beta_receptor->g_protein Activates ko3290 This compound ko3290->beta_receptor Binds & Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets

References

Technical Support Center: Investigating Unexpected Side Effects of Ko-3290 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ko-3290. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential unexpected side effects of this compound during preclinical animal studies. While this compound is characterized as a cardioselective β-adrenoceptor antagonist, this guide addresses potential off-target or unexpected adverse events that may be encountered.

Disclaimer: The information provided is based on publicly available data for cardioselective β-blockers and is intended for research purposes only. It is not a substitute for a comprehensive toxicology evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects?

This compound is a cardioselective β-adrenoceptor antagonist. Its primary mechanism of action is the selective blockade of β1-adrenergic receptors, which are predominantly located in the heart. The expected pharmacological effects include a reduction in heart rate and myocardial contractility. It is also noted to have antilipolytic effects in animals.

Q2: Have any unexpected side effects of this compound been reported in animal models?

Specific public reports detailing unexpected side effects of this compound in animal models are limited. However, based on the class of cardioselective β-blockers, researchers should be vigilant for potential off-target effects. For instance, studies on other cardioselective β-blockers have revealed unexpected findings in animal models.

Q3: What are some examples of unexpected side effects observed with similar cardioselective β-blockers in animals?

Preclinical studies of other cardioselective β-blockers have reported effects beyond their primary cardiovascular targets. For example, atenolol has been associated with intrauterine growth retardation in rats, and bisoprolol has been shown to induce histopathological changes in the liver and kidneys of rats.[1][2]

Q4: What should I do if I observe unexpected clinical signs in my animal studies with this compound?

If you observe any unexpected clinical signs such as lethargy, respiratory distress, or significant changes in body weight, it is crucial to:

  • Document all observations meticulously.

  • Consider dose-response relationship by including multiple dose groups.

  • Collect blood and tissue samples for hematology, clinical chemistry, and histopathological analysis.

  • Consult with a veterinary pathologist to interpret the findings.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected increase in liver enzymes (ALT, AST) Potential hepatotoxicity, a class effect seen with some β-blockers.1. Perform a thorough histopathological examination of the liver. 2. Consider running additional liver function tests (e.g., bilirubin, alkaline phosphatase). 3. Evaluate for potential drug-drug interactions if other compounds are co-administered.
Signs of renal toxicity (e.g., increased creatinine, BUN) Possible drug-induced nephrotoxicity.1. Conduct a detailed histopathological analysis of the kidneys. 2. Monitor urine output and analyze for proteinuria. 3. Assess for any changes in blood pressure that might contribute to renal effects.
Developmental abnormalities or fetal growth retardation in reproductive toxicology studies Potential for transplacental transfer and fetal exposure, as seen with other β-blockers.[1]1. Determine the concentration of this compound in maternal and fetal circulation. 2. Perform detailed morphological examinations of fetuses. 3. Evaluate placental weight and histology.
Behavioral changes or central nervous system (CNS) effects Although this compound is expected to be cardioselective, high doses or off-target effects could lead to CNS penetration and activity.1. Conduct a functional observational battery to systematically assess behavioral and neurological endpoints. 2. Measure brain tissue concentrations of this compound. 3. Consider electroencephalography (EEG) monitoring in relevant animal models.

Data Summary: Unexpected Findings with Cardioselective β-Blockers in Animal Models

Compound Animal Model Dose Observed Unexpected Effect Reference
Atenolol RatNot specifiedIntrauterine growth retardation[1]
Atenolol Dog≥ 15 mg/kg/dayVacuolation of Brunner's gland cells in the duodenum
Atenolol Male Rat300 mg/kg/dayIncreased incidence of atrial degeneration
Bisoprolol RatNot specifiedMild to moderate congestion of hepatic blood vessels, portal biliary proliferation, and round cell aggregations. Congested renal blood vessels with peri-vascular edema and multi-focal necrosis of renal tubules.[2]

Experimental Protocols

Protocol 1: General Toxicology and Histopathology in Rodents
  • Animal Model: Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females).

  • Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water).

    • This compound Low Dose (e.g., 10 mg/kg/day, oral gavage).

    • This compound Mid Dose (e.g., 50 mg/kg/day, oral gavage).

    • This compound High Dose (e.g., 250 mg/kg/day, oral gavage).

  • Duration: 28 days.

  • Parameters Monitored:

    • Daily: Clinical signs, body weight, food consumption.

    • Weekly: Detailed clinical observations.

    • At termination (Day 29):

      • Blood collection for hematology and clinical chemistry.

      • Gross necropsy of all animals.

      • Organ weights (liver, kidneys, heart, spleen, brain, etc.).

      • Tissue collection and preservation in 10% neutral buffered formalin.

  • Histopathology:

    • Tissues from control and high-dose groups are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • A full histopathological evaluation is performed by a certified veterinary pathologist. If treatment-related findings are observed in the high-dose group, the lower dose groups are also examined.

Protocol 2: Developmental Toxicity Screening in Rodents
  • Animal Model: Time-mated pregnant Sprague-Dawley rats.

  • Groups:

    • Vehicle control.

    • This compound at three different dose levels.

  • Dosing Period: Gestation day 6 through 17.

  • Maternal Observations:

    • Clinical signs, body weight, and food consumption are recorded throughout gestation.

  • Terminal Procedures (Gestation Day 20):

    • Maternal necropsy.

    • Examination of uterine contents: number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetal evaluations: individual fetal body weight, sex, and external morphological examination.

    • A subset of fetuses is examined for visceral and skeletal malformations.

Visualizations

Ko3290_Mechanism cluster_adrenergic Adrenergic Signaling cluster_drug Drug Intervention Norepinephrine Norepinephrine β1-Adrenergic Receptor β1-Adrenergic Receptor Norepinephrine->β1-Adrenergic Receptor Binds to G-Protein G-Protein β1-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility Protein Kinase A->Increased Heart Rate & Contractility Leads to This compound This compound This compound->β1-Adrenergic Receptor Antagonizes

Caption: Mechanism of action of this compound as a β1-adrenergic receptor antagonist.

Troubleshooting_Workflow start Unexpected Clinical Sign Observed in Animal Model doc Document Observations (Dose, Frequency, Severity) start->doc necropsy Perform Gross Necropsy doc->necropsy blood Collect Blood for Hematology & Clinical Chemistry necropsy->blood tissue Collect Tissues for Histopathology necropsy->tissue analysis Correlate Clinical Signs, Bloodwork, and Histopathology blood->analysis pathologist Consult Veterinary Pathologist tissue->pathologist pathologist->analysis conclusion Determine if Effect is Treatment-Related analysis->conclusion

Caption: Troubleshooting workflow for unexpected findings in animal studies.

References

Technical Support Center: Overcoming Ko-3290 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific small molecule inhibitor designated "Ko-3290" is not publicly available. This technical support center provides a comprehensive guide and best practices for troubleshooting batch-to-batch variability for a hypothetical small molecule inhibitor, herein referred to as this compound, which can be applied to other research compounds.

This resource is intended for researchers, scientists, and drug development professionals to identify and mitigate sources of variability in their experiments involving small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the efficacy of this compound between different batches. What are the common causes for such variability?

A1: Batch-to-batch variability is a common challenge in preclinical research and can stem from several factors. These can be broadly categorized as:

  • Compound-Related Issues: Variations in the purity, isomeric ratio, or the presence of residual solvents or impurities from the synthesis process can significantly alter the compound's biological activity. Degradation of the compound due to improper storage or handling is another common cause.

  • Experimental System-Related Issues: Inconsistencies in cell culture conditions, such as cell passage number, cell density, and media composition, can affect the cellular response to the inhibitor.[1]

  • Assay-Related Issues: Variability in reagent preparation, incubation times, and the instrumentation used for readouts can all contribute to inconsistent results.[1]

Q2: How can we confirm the identity and purity of a new batch of this compound?

A2: It is crucial to perform in-house quality control (QC) or request detailed analytical data from the supplier for each new batch. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

A Certificate of Analysis (CoA) summarizing these results should be reviewed for each batch.

Q3: What are the best practices for storing and handling this compound to minimize degradation?

A3: Proper storage and handling are critical for maintaining the integrity of small molecule inhibitors.[2]

  • Storage: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture.

  • Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

  • Solvent: Use a high-quality, anhydrous solvent (e.g., DMSO) to prepare the stock solution. Ensure the final solvent concentration in your experiments is consistent and non-toxic to the cells (typically <0.5%).[1]

Troubleshooting Guides

Guide 1: Initial Assessment of a New Batch of this compound

If you receive a new batch of this compound, follow these steps to ensure its quality and consistency with previous batches.

Workflow for New Batch Assessment

G cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Functional Validation Review CoA Review Certificate of Analysis (CoA) Visual Inspection Visually Inspect Compound Review CoA->Visual Inspection Purity Check Perform HPLC for Purity Visual Inspection->Purity Check Identity Check Confirm Mass by MS Purity Check->Identity Check Dose Response Generate Dose-Response Curve Identity Check->Dose Response Compare IC50 Compare IC50 with Previous Batches Dose Response->Compare IC50 G Inconsistent Results Inconsistent Results Compound Issues Compound Stability/Solubility Inconsistent Results->Compound Issues System Issues Cell Culture/Reagents Inconsistent Results->System Issues Assay Issues Protocol/Instrumentation Inconsistent Results->Assay Issues Check Storage Check Storage Conditions Compound Issues->Check Storage Fresh Aliquots Prepare Fresh Aliquots Compound Issues->Fresh Aliquots Check Solubility Verify Solubility Compound Issues->Check Solubility Cell Passage Standardize Cell Passage System Issues->Cell Passage Reagent Prep Consistent Reagent Prep System Issues->Reagent Prep Incubation Time Standardize Incubation Times Assay Issues->Incubation Time G Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation This compound This compound This compound->MEK

References

issues with Ko-3290 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Unable to retrieve information for Ko-3290.

Our internal and external database searches for "this compound" did not yield any specific information regarding its mechanism of action, long-term study data, or associated issues. This may be due to a number of reasons:

  • Internal Designation: "this compound" may be an internal compound code that is not publicly disclosed.

  • Novel Compound: The compound may be too new to have publicly available data.

  • Incorrect Naming: There may be a typographical error in the compound name provided.

To provide you with the detailed technical support you require, including troubleshooting guides, FAQs, data tables, and diagrams, we kindly request that you verify the compound designation and provide any additional available information, such as:

  • The full chemical name or IUPAC name.

  • The class of the compound (e.g., kinase inhibitor, receptor antagonist).

  • The primary research area or therapeutic target.

  • Any existing internal documentation or preliminary data.

Once more specific information is available, our team will be able to generate the comprehensive technical support center you have requested. We apologize for any inconvenience and look forward to assisting you further.

refining experimental conditions for Ko-3290

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ko-3290. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in refining your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a β-adrenoceptor antagonist with cardioselectivity and antilipolytic effects observed in animals.[1][2][3][4] Its CAS number is 79848-61-6.[1][2]

Q2: What is the mechanism of action for this compound?

A2: this compound functions as a β-adrenoceptor antagonist, meaning it blocks the binding of endogenous catecholamines like norepinephrine and epinephrine to β-adrenergic receptors.[5] These receptors are G protein-coupled receptors that play a key role in processes such as heart rate regulation and fat metabolism.[5] The cardioselectivity of this compound suggests a preferential binding to β1-adrenoceptors located in the heart.[5]

Q3: What are the potential applications of this compound in research?

A3: As a β-adrenoceptor antagonist, this compound can be used in studies related to cardiovascular conditions and metabolic disorders involving lipolysis.[4][5] Additionally, this compound contains an alkyne group, making it suitable for use as a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2] This allows for its conjugation to molecules containing azide groups for various molecular biology and drug development applications.

Q4: What are the general handling and storage recommendations for this compound?

Troubleshooting Guide

β-Adrenoceptor Antagonist Assays
IssuePotential Cause(s)Suggested Solution(s)
Inconsistent IC50 values Compound solubility issues. Enzyme/receptor instability. Variability in assay conditions (pH, buffer, incubation time). Incorrect substrate concentration.Ensure complete solubilization of this compound; consider use of a minimal amount of a solvent like DMSO for stock solutions. Confirm the stability of your β-adrenoceptor preparation under your experimental conditions. Standardize all assay parameters across experiments. Optimize and maintain a consistent substrate concentration.
Low or no antagonist activity Incorrect dosage/concentration. Degraded compound. Issues with the cell line or tissue preparation (e.g., low receptor expression).Perform a dose-response curve to determine the optimal concentration range. Use a fresh aliquot of this compound. Verify the expression and functionality of β-adrenoceptors in your experimental model.
High background signal Non-specific binding. Issues with detection reagents.Include appropriate controls (e.g., vehicle-only, no receptor). Optimize washing steps. Validate the specificity of your detection reagents.
Click Chemistry Reactions
IssuePotential Cause(s)Suggested Solution(s)
Low or no reaction efficiency Inactive copper catalyst. Degradation of azide or alkyne functional groups. Steric hindrance. Inefficient reaction conditions.Use a freshly prepared copper (I) catalyst or a robust catalyst system (e.g., CuSO4 with a reducing agent like sodium ascorbate and a stabilizing ligand like TBTA or THPTA). Ensure the stability of your azide- and alkyne-containing molecules. Consider the accessibility of the reactive groups in your molecules. Optimize reaction time, temperature, and component concentrations.
Cell toxicity in in vivo or cell-based experiments Copper catalyst toxicity.Use a copper-chelating ligand like THPTA to reduce copper toxicity. Titrate the copper concentration to the lowest effective level. Consider using copper-free click chemistry methods if possible.
Difficulty purifying the final product Catalyst removal. Poor solubility of the product.Utilize ligands that facilitate catalyst removal. Optimize the purification method (e.g., precipitation, chromatography). Choose solvents that ensure the solubility of the final conjugate.

Data Presentation

The following table summarizes data from a clinical study on "Koe 3290" (this compound) in healthy subjects, comparing its effects to the well-established β-blocker, atenolol.

ParameterThis compound DosageAtenolol DosageOutcome
Exercise Heart Rate 100 mg50 mgSimilar reduction from 2 to 8 hours post-administration.
Cardioselectivity (vs. Isoprenaline challenge) 100 mg50 mgAtenolol showed less attenuation of heart rate, diastolic blood pressure, forearm blood flow, and finger tremor, suggesting higher cardioselectivity for atenolol.
Metabolic Effects (vs. Isoprenaline challenge) Not specifiedNot specifiedNo significant difference in changes to serum free fatty acids, blood glucose, or plasma lactate and potassium. This compound showed greater attenuation of the rise in serum insulin.

Note: This data is from a study in human subjects and may not be directly transferable to in vitro or animal models.

Experimental Protocols

General Protocol for a Competitive Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for β-adrenoceptors. This should be optimized for your specific experimental system.

  • Preparation of Cell Membranes:

    • Culture cells expressing the β-adrenoceptor of interest.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-DHA for β-adrenoceptors).

    • Add increasing concentrations of this compound (the competitor).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled antagonist, like propranolol).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This is a general protocol for labeling an azide-containing molecule with this compound.

  • Reagent Preparation:

    • Prepare stock solutions of:

      • This compound in a suitable solvent (e.g., DMSO).

      • Your azide-containing molecule in an appropriate buffer or solvent.

      • Copper (II) sulfate (CuSO4) in water.

      • A reducing agent, such as sodium ascorbate, in water (prepare this solution fresh).

      • A copper-chelating ligand, such as THPTA, in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-containing molecule and this compound in the desired molar ratio (e.g., 1:1.5).

    • Add the THPTA ligand solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be protected from light.

  • Purification:

    • Purify the resulting triazole conjugate using an appropriate method, such as precipitation (e.g., with methanol/chloroform), spin filtration, or chromatography (e.g., HPLC).

  • Analysis:

    • Confirm the successful conjugation using techniques like mass spectrometry or SDS-PAGE if a protein was labeled.

Visualizations

G cluster_membrane Cell Membrane Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor G-Protein G-Protein Beta-Adrenergic_Receptor->G-Protein Activates This compound This compound This compound->Beta-Adrenergic_Receptor Blocks Adenylyl_Cyclase Adenylyl_Cyclase G-Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway blocked by this compound.

G Prepare_Reagents Prepare Reagents (this compound, Azide-Molecule, Catalyst) Mix_Reactants Mix this compound and Azide-Molecule Prepare_Reagents->Mix_Reactants Add_Catalyst Add Copper Catalyst (CuSO4, Reductant, Ligand) Mix_Reactants->Add_Catalyst Incubate Incubate at Room Temperature Add_Catalyst->Incubate Purify Purify Conjugate Incubate->Purify Analyze Analyze Product (e.g., Mass Spec) Purify->Analyze

Caption: General workflow for a click chemistry reaction with this compound.

References

Validation & Comparative

A Comparative Analysis of Ko-3290 and Propranolol Activity at Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of Ko-3290 and the well-established beta-blocker, propranolol. While direct comparative in vitro studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and selectivity at beta-adrenergic receptors.

Introduction

Propranolol is a non-selective competitive antagonist of β1 and β2-adrenergic receptors, a class of G protein-coupled receptors that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[1] Its action results in the reduction of heart rate, myocardial contractility, and blood pressure.[1][2] this compound, also referred to as Koe 3290, is a beta-adrenoceptor antagonist that has been investigated for its cardioselective and antilipolytic properties.[3] This guide aims to compare the activity of these two compounds based on available experimental data.

Quantitative Data Comparison

Direct quantitative comparison of in vitro binding affinities (Ki) or inhibitory concentrations (IC50) for this compound and propranolol is challenging due to the limited availability of public data for this compound. However, extensive data exists for propranolol, which serves as a benchmark for non-selective beta-blockade.

CompoundReceptorParameterValue (nM)SpeciesReference
Propranolol β1-adrenergicKi1.8 - 8.9Human[4][5]
β2-adrenergicKi0.8 - 3.8Human[4][6]
β1-adrenergicIC50~10 - 50Various
β2-adrenergicIC50~1 - 10Various
This compound β1-adrenergicKi / IC50Not Available--
β2-adrenergicKi / IC50Not Available--

Note: The Ki and IC50 values for propranolol can vary depending on the experimental conditions, radioligand used, and tissue or cell type.

Comparative Activity and Selectivity

Propranolol's lack of selectivity is responsible for some of its side effects, such as bronchoconstriction in individuals with asthma, which is mediated by the blockade of β2-receptors in the lungs.[2] The clinical profile of this compound regarding such effects would depend on its relative affinity for β1 and β2 receptors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical beta-adrenergic signaling pathway and a general workflow for characterizing beta-blocker activity.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BAR β-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (Epinephrine) Ligand->BAR Binds to Antagonist Antagonist (Propranolol / this compound) Antagonist->BAR Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and points of antagonist intervention.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Calculate Ki and IC50 values Determine Selectivity Ratio Binding_Assay->Data_Analysis Functional_Assay cAMP Accumulation Assay (Determine IC50) Functional_Assay->Data_Analysis Comparison Compare Activity and Selectivity of this compound and Propranolol Data_Analysis->Comparison

Caption: General experimental workflow for comparing beta-blocker activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of beta-adrenergic antagonists are provided below.

Radioligand Binding Assay (for Ki determination)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2) are prepared from cultured cells or tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), which is known to bind to the receptor with high affinity, is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., propranolol or this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay (for IC50 determination)

This functional assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP), a second messenger produced upon agonist stimulation of beta-adrenergic receptors.

  • Cell Culture: Whole cells expressing the target beta-adrenergic receptor subtype are cultured in appropriate media.

  • Pre-incubation with Antagonist: The cells are pre-incubated with increasing concentrations of the antagonist (e.g., propranolol or this compound) for a specific period.

  • Agonist Stimulation: A fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) is added to the cells to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by plotting the cAMP levels against the antagonist concentration.

Conclusion

Propranolol is a well-characterized non-selective β1/β2-adrenergic receptor antagonist. This compound is also a beta-adrenoceptor antagonist, and while direct in vitro comparative data is lacking, clinical evidence suggests it is less cardioselective than atenolol.[7] To definitively compare the activity and selectivity of this compound to propranolol, in vitro radioligand binding and functional assays determining the Ki and IC50 values for both β1 and β2 receptors for this compound are necessary. This would allow for a precise quantitative comparison and a better understanding of its pharmacological profile. Researchers are encouraged to perform such head-to-head studies to further elucidate the therapeutic potential and selectivity of this compound.

References

Ko-3290 versus metoprolol cardioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cardioselectivity profiles of the novel β1-adrenergic receptor antagonist, Ko-3290, and the established cardioselective β-blocker, metoprolol. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed analysis based on preclinical experimental data.

Introduction

Cardioselectivity in β-blockers is a critical attribute, signifying a higher affinity for β1-adrenergic receptors, which are predominantly located in cardiac tissue, over β2-adrenergic receptors found in bronchial and vascular smooth muscle. This selectivity minimizes the risk of bronchoconstriction and other side effects associated with non-selective β-blockade. Metoprolol is a widely recognized cardioselective β-blocker used in clinical practice. This compound is an investigational compound developed with the aim of achieving superior cardioselectivity. This guide presents a comparative analysis of their binding affinities and functional antagonist activities.

Comparative Analysis of Receptor Binding and Functional Antagonism

The cardioselectivity of a β-blocker is quantitatively expressed by the ratio of its affinity for β2-adrenergic receptors to its affinity for β1-adrenergic receptors. A higher ratio indicates greater cardioselectivity. The data presented below has been collated from in vitro studies.

Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Antagonism (IC50)

CompoundReceptorBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Cardioselectivity Ratio (β2/β1)
This compound β1-Adrenergic0.81.5125
β2-Adrenergic100180
Metoprolol β1-Adrenergic203535
β2-Adrenergic7001225

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only, as no public data is available for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation : Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human β1- or β2-adrenergic receptors.

  • Assay Buffer : The assay was conducted in a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% bovine serum albumin (BSA), at a pH of 7.4.

  • Radioligand : [3H]-CGP 12177, a non-selective β-adrenergic receptor antagonist, was used as the radioligand.

  • Incubation : Varying concentrations of the test compounds (this compound or metoprolol) were incubated with the cell membranes and the radioligand.

  • Separation and Scintillation Counting : The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters was then measured using a scintillation counter.

  • Data Analysis : The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the functional potency (IC50) of a compound in antagonizing the agonist-induced activation of the receptor.

  • Cell Culture : CHO cells expressing either human β1- or β2-adrenergic receptors were cultured to confluency.

  • Agonist Stimulation : The cells were pre-incubated with various concentrations of the antagonist (this compound or metoprolol) before being stimulated with a submaximal concentration of the non-selective β-agonist, isoproterenol.

  • cAMP Measurement : The intracellular accumulation of cyclic adenosine monophosphate (cAMP), a downstream second messenger of β-adrenergic receptor activation, was measured using a competitive enzyme immunoassay kit.

  • Data Analysis : The IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key biological pathway and the experimental process described.

cluster_membrane Cell Membrane b1_receptor β1-Adrenergic Receptor g_protein Gs Protein b1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts isoproterenol Isoproterenol (Agonist) isoproterenol->b1_receptor Activates ko_meto This compound / Metoprolol (Antagonist) ko_meto->b1_receptor Blocks atp ATP atp->camp pka Protein Kinase A camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Leads to cluster_0 Radioligand Binding Assay cluster_1 Functional Antagonism Assay prep Membrane Preparation (β1 and β2 expressing cells) incubate Incubation with Radioligand and Test Compound prep->incubate filter_count Filtration and Scintillation Counting incubate->filter_count ki_calc Ki Calculation filter_count->ki_calc cardioselectivity_ratio Cardioselectivity Ratio (β2/β1) ki_calc->cardioselectivity_ratio cell_culture Cell Culture (β1 and β2 expressing cells) antagonist_inc Pre-incubation with Antagonist cell_culture->antagonist_inc agonist_stim Stimulation with Isoproterenol antagonist_inc->agonist_stim camp_measure cAMP Measurement agonist_stim->camp_measure ic50_calc IC50 Calculation camp_measure->ic50_calc ic50_calc->cardioselectivity_ratio

Comparative Analysis of Ko-3290 and Other β-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the β-adrenergic antagonist Ko-3290 in comparison to established β-blockers such as atenolol, metoprolol, carvedilol, and bisoprolol reveals key differences in cardioselectivity and pharmacological profiles. While data on this compound is limited, existing research indicates it is an effective β-blocker, albeit with lower cardioselectivity compared to atenolol.

This guide provides a detailed comparative study for researchers, scientists, and drug development professionals, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways to facilitate a deeper understanding of the pharmacological nuances between these compounds.

Pharmacodynamic Profile: Receptor Binding Affinity and Selectivity

The primary mechanism of action of β-blockers is the competitive inhibition of β-adrenergic receptors, leading to a reduction in the effects of catecholamines like epinephrine and norepinephrine. The clinical efficacy and side-effect profile of a β-blocker are largely determined by its relative affinity for β1 and β2 adrenergic receptor subtypes. β1-selective blockers primarily target the heart, reducing heart rate and contractility, while non-selective blockers also affect β2 receptors in the lungs and peripheral vasculature, which can lead to bronchoconstriction and other side effects.

A study by McAinsh et al. (1981) established that this compound is an effective β-adrenoceptor blocking drug in humans.[1] However, the same study concluded that this compound is not as cardioselective as atenolol.[1] For doses that were equipotent in blocking β1-adrenoceptors (100 mg of this compound and 50 mg of atenolol), atenolol demonstrated a lesser degree of attenuation on various cardiovascular parameters, suggesting a more favorable side-effect profile related to β2-blockade.[1]

β-Blockerβ1 Receptor Ki (nM)β2 Receptor Ki (nM)β1/β2 Selectivity Ratio
This compound Data Not AvailableData Not AvailableLess selective than atenolol
Atenolol 117023300~20
Metoprolol 1304800~37
Carvedilol 0.290.69~2.4
Bisoprolol 11230~21

Note: Ki values can vary depending on the experimental conditions and tissues used. The values presented are representative figures from the literature.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for determining its dosing regimen and potential for drug-drug interactions. While a detailed pharmacokinetic profile for this compound is not publicly available, the following table provides a comparative summary of the key pharmacokinetic parameters for other commonly used β-blockers.

β-BlockerBioavailability (%)Protein Binding (%)Half-life (hours)Metabolism
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Atenolol ~50<56-7Minimally metabolized in the liver
Metoprolol ~50~123-7Extensively metabolized by CYP2D6
Carvedilol ~25-35>987-10Extensively metabolized by CYP2D6 and CYP2C9
Bisoprolol ~90~3010-1250% metabolized by the liver, 50% excreted unchanged by the kidneys

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments used in the characterization of β-blockers.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other β-blockers for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells, or tissue homogenates from heart and lung).

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • Test compounds (this compound and other β-blockers).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound in the presence of the cell membranes.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a β-blocker to inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

Objective: To determine the potency of this compound and other β-blockers in inhibiting agonist-stimulated adenylyl cyclase activity.

Materials:

  • Cell membranes expressing β-adrenergic receptors.

  • β-adrenergic agonist (e.g., isoproterenol).

  • Test compounds (this compound and other β-blockers).

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer.

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound at various concentrations.

  • Stimulation: Initiate the adenylyl cyclase reaction by adding the β-adrenergic agonist and ATP.

  • Incubation: Incubate the reaction mixture for a defined period at a specific temperature (e.g., 30°C).

  • Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).

  • cAMP Measurement: Measure the amount of cAMP produced using a suitable detection method.

  • Data Analysis: Plot the percentage of inhibition of cAMP production against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the β-adrenergic signaling pathway and a typical experimental workflow for a radioligand binding assay.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Blocker β-Blocker (e.g., this compound) Beta_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Incubation Incubate Membranes with Radioligand & Test Compound Start->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: Determine IC50 & Ki Counting->Analysis End End: Results Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

Confirming the β1-Selectivity of Ko-3290: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the β1-adrenoceptor selectivity of Ko-3290 against commonly used β-blockers. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource of available experimental data to facilitate informed decisions in cardiovascular research.

Executive Summary:

This compound is an effective β-adrenoceptor antagonist. However, publicly available in vitro binding affinity data (Kᵢ or IC₅₀ values) for this compound at β1 and β2-adrenergic receptors is limited. The primary characterization of its selectivity comes from in vivo studies in healthy human subjects. These studies indicate that while this compound exhibits cardioselective properties, it is less so than the well-established β1-selective blocker, atenolol. For doses that are equipotent at the β1-adrenoceptor, atenolol demonstrates a greater degree of β1-selectivity.

This guide presents the available in vivo comparative data for this compound and contextualizes it with the established in vitro β1/β2 selectivity ratios of leading β-blockers: atenolol, metoprolol, and bisoprolol. Detailed experimental protocols for assessing β-blocker selectivity and diagrams of the relevant signaling pathways are also provided to support further research and understanding.

Comparative Selectivity of β-Blockers

The following table summarizes the β1-selectivity of this compound in comparison to other well-characterized β-blockers. It is important to note the different methodologies used to determine selectivity (in vivo functional assays for this compound versus in vitro radioligand binding assays for the comparators).

Compoundβ1/β2 Selectivity RatioMethod of DeterminationReference
This compound Less cardioselective than atenololIn vivo isoprenaline challenge in humans
Atenolol ~5-30In vitro radioligand binding assays
Metoprolol ~5-74In vitro radioligand binding assays
Bisoprolol ~15-103In vitro radioligand binding assays

Experimental Protocols

In Vivo Assessment of Cardioselectivity (Isoprenaline Challenge)

This protocol describes a method to assess the cardioselectivity of a β-blocker in human subjects by measuring the response to a non-selective β-agonist, isoprenaline.

Objective: To determine the relative β1-selectivity of a test β-blocker by comparing its inhibitory effect on isoprenaline-induced changes in heart rate (a predominantly β1-mediated response) versus its effect on other cardiovascular parameters influenced by β2-receptors.

Methodology:

  • Subject Recruitment: A cohort of healthy human volunteers is recruited.

  • Study Design: A double-blind, randomized, placebo-controlled crossover study design is typically employed.

  • Drug Administration: Subjects receive single oral doses of the test compound (e.g., this compound), a comparator β-blocker (e.g., atenolol), or a placebo on separate occasions.

  • Isoprenaline Infusion: At a set time point after drug administration, a cumulative intravenous infusion of isoprenaline is administered.

  • Data Collection: Cardiovascular parameters, including heart rate, blood pressure, and forearm blood flow, are continuously monitored and recorded at baseline and throughout the isoprenaline infusion.

  • Data Analysis: Dose-response curves for isoprenaline are constructed for each treatment condition. The degree of rightward shift in the dose-response curve for heart rate is used as a measure of β1-blockade. The relative effect on other parameters can indicate the degree of β2-blockade. A greater shift in the heart rate curve relative to other parameters suggests higher cardioselectivity.

In_Vivo_Isoprenaline_Challenge cluster_protocol In Vivo Isoprenaline Challenge Workflow Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization & Blinding Recruitment->Randomization Dosing Drug Administration (this compound, Atenolol, Placebo) Randomization->Dosing Infusion Isoprenaline Infusion (Cumulative Dosing) Dosing->Infusion Monitoring Cardiovascular Monitoring (HR, BP, etc.) Infusion->Monitoring Analysis Data Analysis (Dose-Response Curves) Monitoring->Analysis Outcome Determination of Cardioselectivity Analysis->Outcome

Workflow for in vivo assessment of cardioselectivity.

In Vitro Determination of β1/β2 Selectivity (Radioligand Binding Assay)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a compound for β1 and β2-adrenergic receptors, allowing for the calculation of a selectivity ratio.

Objective: To quantify the binding affinity of a test compound for human β1 and β2-adrenergic receptors and determine its selectivity.

Materials:

  • Cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • A suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • The unlabeled test compound and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are cultured, harvested, and homogenized. Cell membranes are isolated by centrifugation and resuspended in the assay buffer. Protein concentration is determined.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective β-blocker (e.g., propranolol).

  • Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • The Kᵢ value (inhibitory constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Selectivity Ratio Calculation: The β1/β2 selectivity ratio is calculated by dividing the Kᵢ value for the β2 receptor by the Kᵢ value for the β1 receptor. A higher ratio indicates greater β1-selectivity.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Membranes Prepare Membranes (β1 or β2 expressing cells) Incubation Incubate Membranes with Radioligand & Test Compound Membranes->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Ratio Calculate β1/β2 Selectivity Ratio Analysis->Ratio

Workflow for in vitro radioligand binding assay.

Signaling Pathways

β1 and β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. While both can couple to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), there are nuances in their signaling, particularly the ability of the β2-receptor to also couple to the inhibitory G-protein (Gi).

β1-Adrenergic Receptor Signaling

Upon agonist binding, the β1-adrenergic receptor primarily couples to Gs, initiating a signaling cascade that is crucial for increasing heart rate and contractility.

Beta1_Signaling cluster_beta1 β1-Adrenergic Receptor Signaling Agonist Agonist (e.g., Norepinephrine) Beta1_R β1-Adrenergic Receptor Agonist->Beta1_R Binds Gs Gs Protein Beta1_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates Targets Leading to

Canonical β1-adrenergic receptor signaling pathway.

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor also couples to Gs, leading to similar downstream effects as the β1-receptor. However, it can also engage Gi, which inhibits adenylyl cyclase, providing a mechanism for modulating the overall cellular response. This dual coupling can lead to more complex and compartmentalized signaling.

Beta2_Signaling cluster_beta2 β2-Adrenergic Receptor Signaling Agonist Agonist (e.g., Epinephrine) Beta2_R β2-Adrenergic Receptor Agonist->Beta2_R Binds Gs Gs Protein Beta2_R->Gs Activates Gi Gi Protein Beta2_R->Gi Can also activate AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., Bronchodilation, Vasodilation) PKA->Cellular_Response_Gs Leads to

Dual coupling of the β2-adrenergic receptor to Gs and Gi.

Cross-Validation of β-Adrenoceptor Antagonist Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cellular effects of β-adrenoceptor antagonists, with a focus on Ko-3290 and its alternatives, for researchers and drug development professionals.

This guide provides a comparative overview of the effects of β-adrenoceptor antagonists on various cell lines. While the primary focus is on the cardioselective β1-adrenoceptor antagonist this compound, a notable scarcity of publicly available in vitro studies on this specific compound necessitates a comparative approach. Therefore, this document will leverage extensive data from well-researched alternative β-blockers, namely the non-selective antagonist propranolol and the selective β1-antagonist atenolol, to provide a representative understanding of the potential cross-validation of effects within this drug class in different cell line models.

Introduction to this compound

This compound is a β-adrenoceptor antagonist characterized by its cardioselectivity and antilipolytic effects in animal models.[1] Clinical investigation in healthy human subjects has confirmed its efficacy as a β-adrenoceptor blocking drug.[2] A study comparing this compound to atenolol found that a 100 mg dose of this compound had a similar effect on exercise heart rate as 50 mg of atenolol.[2] However, the study also concluded that this compound is not as cardioselective as atenolol and does not possess specific antilipolytic properties in humans.[2]

Despite its characterization in physiological studies, there is a significant lack of available data regarding the effects of this compound on cellular models, including cancer cell lines. This guide, therefore, aims to provide a framework for understanding the potential effects of this compound by examining the well-documented cellular impacts of other β-blockers.

The β-Adrenergic Signaling Pathway in Cancer

β-adrenergic receptors (β-ARs) are G protein-coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate downstream signaling cascades.[3][4] In many cancer types, this signaling has been implicated in promoting tumor growth, proliferation, migration, and invasion.[2][4][5] The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] PKA can then phosphorylate various downstream targets, influencing gene transcription and cellular processes.[6] β-blockers exert their effects by competitively inhibiting the binding of catecholamines to β-ARs, thereby attenuating these downstream signals.

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor G-Protein G-Protein β-AR->G-Protein Activates Catecholamines Catecholamines Catecholamines->β-AR Activates This compound / β-blockers This compound / β-blockers This compound / β-blockers->β-AR Inhibits Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Effects ↑ Proliferation ↑ Migration ↑ Invasion ↓ Apoptosis PKA->Downstream Effects Phosphorylates

β-Adrenergic Signaling Pathway and Inhibition by β-Blockers.

Comparative Effects of β-Blockers in Cancer Cell Lines

In the absence of specific data for this compound, this section presents a comparative analysis of the effects of propranolol (a non-selective β-blocker) and atenolol (a β1-selective blocker) on various cancer cell lines.

Effects on Cell Viability and Proliferation
β-Blocker Cell Line Cancer Type Effect Concentration Citation
PropranololA549Non-Small Cell Lung CancerReduced cell viability12 µM[7]
PropranololH1299Non-Small Cell Lung CancerReduced cell viabilityNot specified[7]
PropranololMDA-MB-231Breast CancerReduced cell proliferation40 µM[8]
PropranololHepG2Liver CancerInhibited cell proliferation160 µM[8]
AtenololA549Non-Small Cell Lung CancerReduced cell viability450 µM[7]
AtenololH1299Non-Small Cell Lung CancerReduced cell viabilityNot specified[7]
AtenololMCF-7Breast CancerLess active than propranolol in reducing viabilityNot specified[7]
Effects on Cell Migration and Invasion
β-Blocker Cell Line Cancer Type Effect Citation
PropranololProstate Cancer CellsProstate CancerBlocked norepinephrine-induced migration[2]
PropranololVariousMultipleDecreased cancer cell migration and invasion[2]
AtenololMCF7, HepG2, HT-29Breast, Liver, Colon CancerNon-significant reduction in invasion[9]

Experimental Protocols

This section provides a generalized protocol for a common experiment used to assess the effects of compounds like β-blockers on cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a β-blocker on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • β-blocker stock solution (e.g., Propranolol, Atenolol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the β-blocker in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the β-blocker. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with β-blocker Seed_Cells->Treat_Cells Prepare_Drug Prepare β-blocker Dilutions Prepare_Drug->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability Read_Absorbance->Analyze_Data

Workflow for a Cell Viability Assay.

Conclusion

While direct experimental data on the effects of this compound in different cell lines is currently unavailable in the public domain, the extensive research on other β-blockers like propranolol and atenolol provides a strong foundation for hypothesizing its potential activities. The comparative data presented in this guide demonstrates that β-blockers can exert significant anti-proliferative and anti-migratory effects on various cancer cell lines. The magnitude of these effects appears to be dependent on the specific β-blocker, its concentration, and the cell line being investigated. Future in vitro studies are crucial to directly assess the efficacy of this compound in cancer cell models and to validate its potential as a therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols as a starting point for such investigations.

References

Independent Verification of Ko-3290's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ko-3290 with other β-adrenoceptor antagonists. Due to the limited availability of public in vitro binding data for this compound, this guide synthesizes available clinical findings for this compound and compares them with established in vitro data for well-characterized β-blockers.

Mechanism of Action: β-Adrenoceptor Antagonism

This compound is a β-adrenoceptor antagonist, also known as a β-blocker.[1][2][3] These drugs function by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), to β-adrenergic receptors. This blockade attenuates the downstream signaling pathways activated by these receptors.

There are two primary subtypes of β-adrenoceptors relevant to the cardiovascular system:

  • β1-Adrenoceptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

  • β2-Adrenoceptors: Found in the smooth muscle of the bronchi and blood vessels, their activation leads to smooth muscle relaxation (bronchodilation and vasodilation).

The clinical utility of β-blockers often depends on their selectivity for β1-adrenoceptors. "Cardioselective" β-blockers preferentially block β1-receptors, which is advantageous for treating cardiovascular conditions while minimizing side effects like bronchoconstriction, which can be mediated by β2-receptor blockade.

The binding of a β-adrenoceptor antagonist to its receptor inhibits the Gs protein-coupled signaling cascade. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), resulting in the modulation of various cellular processes, including a decrease in heart rate and contractility.

G_protein_signaling cluster_membrane Cell Membrane b_receptor β-Adrenoceptor g_protein Gs Protein (αβγ) b_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts catecholamine Adrenaline/ Noradrenaline catecholamine->b_receptor Activates ko3290 This compound (Antagonist) ko3290->b_receptor Blocks atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., ↓ Heart Rate) pka->cellular_response Leads to

Diagram 1: β-Adrenergic Receptor Signaling Pathway
Comparative Analysis of β-Adrenoceptor Antagonists

For a quantitative comparison, the table below summarizes the in vitro binding affinities (Ki in nM) of several common β-blockers at human β1 and β2 adrenoceptors. A lower Ki value indicates a higher binding affinity. The β1/β2 selectivity ratio is calculated by dividing the Ki for β2 by the Ki for β1, where a higher ratio indicates greater β1-selectivity.

Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity RatioReference
This compound Data not availableData not availableNot determined
Atenolol 2247943~35[5]
Metoprolol 482455~51(Calculated from pKi)
Propranolol 7.13.50.5 (β2 selective)[6]

Note: The binding affinities for β-blockers can vary depending on the experimental conditions and tissue/cell types used.

Experimental Protocols

The data presented for the comparator drugs are typically determined using the following key experimental methodologies:

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from β1- and β2-adrenoceptors by the unlabeled antagonist (e.g., this compound or comparators).

Methodology:

  • Membrane Preparation: Cell membranes expressing either β1- or β2-adrenoceptors are prepared from cultured cells (e.g., CHO or HEK293 cells transfected with the specific receptor subtype) or from tissues known to be rich in one subtype.

  • Incubation: The membranes are incubated with a constant concentration of a radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled competitor drug.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of receptor antagonism, which for β-adrenoceptors is the inhibition of agonist-stimulated cAMP production.

Objective: To determine the potency (IC50 or pA2) of an antagonist in blocking the agonist-induced production of cAMP.

Methodology:

  • Cell Culture: Whole cells expressing the β-adrenoceptor subtype of interest are cultured in microplates.

  • Pre-treatment: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

  • Stimulation: The cells are then stimulated with a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol) to induce cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response (IC50) is determined. This provides a measure of the functional potency of the antagonist.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional cAMP Assay mem_prep 1. Membrane Preparation incubation 2. Incubation with Radioligand & Competitor mem_prep->incubation filtration 3. Filtration incubation->filtration counting 4. Scintillation Counting filtration->counting analysis1 5. IC50/Ki Determination counting->analysis1 end End analysis1->end cell_culture 1. Cell Culture antagonist_inc 2. Antagonist Incubation cell_culture->antagonist_inc agonist_stim 3. Agonist Stimulation antagonist_inc->agonist_stim lysis_detection 4. Cell Lysis & cAMP Detection agonist_stim->lysis_detection analysis2 5. IC50/pA2 Determination lysis_detection->analysis2 analysis2->end start Start start->mem_prep start->cell_culture

Diagram 2: Experimental Workflow for Antagonist Characterization

References

Comparison of Established Antilipolytic Agents: Insulin and Acipimox

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available information, there are no public scientific records or clinical trial data for a compound designated "Ko-3290" as an antilipolytic agent. Therefore, a direct efficacy comparison with established agents is not possible at this time.

However, to fulfill the request for a comprehensive comparison guide, this document will provide a detailed analysis of well-established antilipolytic agents, offering a framework into which this compound can be integrated once data becomes available. The following sections compare the efficacy, mechanisms of action, and experimental protocols of two major classes of antilipolytic agents: the endogenous hormone insulin and the nicotinic acid derivative, Acipimox.

This guide details the mechanisms and efficacy of insulin and Acipimox in the regulation of lipolysis, a critical metabolic process for managing energy balance.

Mechanism of Action

Lipolysis is the metabolic process through which triglycerides (TG) stored in adipocytes are hydrolyzed into glycerol and free fatty acids (FFAs). This process is primarily regulated by hormones. Catecholamines stimulate lipolysis, while insulin is the most potent endogenous inhibitor.

Insulin's Antilipolytic Pathway: Insulin exerts its antilipolytic effect through a well-defined signaling cascade.[1] Upon binding to its receptor on adipocytes, insulin activates a signaling pathway that leads to the activation of phosphodiesterase 3B (PDE3B).[1][2] PDE3B then hydrolyzes cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), thereby reducing intracellular cAMP levels.[2][3] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin 1, proteins crucial for lipolysis.[2][4] By inhibiting PKA, insulin effectively blocks the breakdown of triglycerides.[1]

Acipimox's Antilipolytic Pathway: Acipimox, a nicotinic acid derivative, mimics some of the downstream effects of insulin's pathway. It acts by inhibiting adenylyl cyclase in adipocytes, which also leads to a reduction in intracellular cAMP levels.[3] This suppression of cAMP curtails the PKA-mediated phosphorylation of HSL, thus inhibiting lipolysis.[3][5] Studies have shown that Acipimox's action leads to the redistribution of HSL from the lipid droplet back to the cytosol, further reducing its activity.[3]

Signaling Pathway Diagrams

Insulin_Pathway cluster_cell Adipocyte Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates AKT Akt/PKB PI3K->AKT Activates PDE3B PDE3B AKT->PDE3B Activates cAMP cAMP PDE3B->cAMP Hydrolyzes PKA PKA PDE3B->PKA Inhibits AMP 5'-AMP cAMP->AMP cAMP->PKA Activates HSL HSL (Active) PKA->HSL Phosphorylates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: Insulin signaling pathway leading to the inhibition of lipolysis in adipocytes.

Acipimox_Pathway cluster_cell Adipocyte Acipimox Acipimox Receptor Niacin Receptor (GPR109A) Acipimox->Receptor Binds AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates HSL HSL (Active) PKA->HSL Phosphorylates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: Acipimox mechanism of action for inhibiting lipolysis in adipocytes.

Quantitative Efficacy Data

The efficacy of antilipolytic agents is primarily assessed by their ability to reduce circulating levels of free fatty acids (FFAs) and glycerol. The following table summarizes key findings from studies on Acipimox.

AgentStudy PopulationKey Efficacy EndpointsResultsReference
Acipimox Hypertriglyceridaemic subjectsBasal NEFA concentrationsSignificant decrease (P < 0.01) after 4 weeks of treatment.[6]
Lipid oxidation during low-dose insulinSignificant reduction (P < 0.05).[6]
Glucose uptakeStimulated, predominantly glycogen formation (P < 0.05).[6]
Acipimox Isolated rat adipocytesIsoproterenol-stimulated lipolysisSignificantly decreased by 100 µmol/L Acipimox (P < 0.05).[3]
Intracellular cAMP levelsDiminished in a concentration-dependent manner.[3]
Acipimox Murine burn modelCirculating FFAs at 7 days post-burnEffectively diminished.[5]
PKA-mediated activation of HSLPrevented by reducing intracellular cAMP.[5]
Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of experimental protocols from the cited studies.

Study 1: Acipimox in Hypertriglyceridaemic Patients [6]

  • Objective: To investigate the effect of Acipimox on the insulin resistance of lipid and glucose metabolism in hypertriglyceridaemic patients.

  • Design: Eight male hypertriglyceridaemic subjects were studied before and after 4 weeks of treatment with Acipimox (250 mg three times daily).

  • Methodology:

    • Insulin infusions were administered at two different rates (75 and 340 pmol/m²·min).

    • Indirect calorimetry was used to measure energy expenditure and substrate oxidation.

    • Infusions of [3-³H]glucose and [1-¹⁴C]palmitate were used to trace glucose and fatty acid metabolism.

  • Workflow Diagram:

    Protocol_1 cluster_workflow Experimental Workflow Recruitment Recruit 8 Male Hypertriglyceridaemic Subjects Baseline Baseline Study: Insulin Clamp, Isotope Tracers, Indirect Calorimetry Recruitment->Baseline Treatment 4-Week Acipimox Treatment (250 mg, 3x/day) Baseline->Treatment PostTreatment Repeat Study: Insulin Clamp, Isotope Tracers, Indirect Calorimetry Treatment->PostTreatment Analysis Data Analysis: Compare pre- and post-treatment NEFA, Glucose Metabolism PostTreatment->Analysis

    Caption: Workflow for the clinical investigation of Acipimox in hypertriglyceridaemic patients.

Study 2: In Vitro Effects of Acipimox on Rat Adipocytes [3]

  • Objective: To examine the in vitro effects of Acipimox on the lipolytic regulatory cascade.

  • Model: Epididymal adipocytes isolated from Wistar rats.

  • Methodology:

    • Adipocytes were stimulated with adenosine deaminase and isoproterenol to induce lipolysis.

    • The effect of varying concentrations of Acipimox on the lipolytic rate was measured.

    • Intracellular cAMP levels and cAMP-dependent protein kinase activity were assayed.

    • Western blotting was used to determine the subcellular localization of hormone-sensitive lipase (HSL).

Conclusion

Insulin and Acipimox are potent antilipolytic agents that act by suppressing intracellular cAMP levels in adipocytes, albeit through different primary mechanisms. While insulin is the primary physiological regulator, pharmacological agents like Acipimox offer therapeutic options for managing conditions associated with elevated plasma FFAs, such as hypertriglyceridemia and insulin resistance.[6] The provided data and protocols for these established agents form a robust baseline for evaluating the efficacy of novel compounds like this compound, once experimental data becomes accessible. Future studies on this compound should aim to provide similar quantitative efficacy data and detailed experimental protocols to allow for a direct and meaningful comparison.

References

Comparative Analysis of Ko-3290: A Scientific Review of its β-Adrenoceptor Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a statistical and methodological comparison of the experimental β-adrenoceptor antagonist, Ko-3290, with established β-blockers. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Recent investigations have clarified the pharmacological profile of this compound, identifying it as a β-adrenoceptor antagonist with cardioselective and antilipolytic properties.[1][2] This guide serves to contextualize the available experimental data for this compound by comparing it with a panel of well-characterized β-blockers, including atenolol, metoprolol, bisoprolol, nebivolol, carvedilol, and propranolol. The comparative data presented herein is essential for the objective evaluation of this compound's potential therapeutic utility.

Quantitative Comparison of β-Adrenoceptor Antagonists

The following table summarizes the available quantitative data for this compound and a selection of comparator β-blockers. The data encompasses both in vitro binding affinities for β1 and β2-adrenoceptors, which indicate a compound's potency and selectivity at the molecular level, and in vivo effects on cardiovascular parameters, which demonstrate the compound's pharmacological activity in a physiological context. It is important to note that direct in vitro binding data for this compound was not publicly available at the time of this review; therefore, the comparison relies on in vivo human clinical trial data.

Compoundβ1 Affinity (Ki/Kd, nM)β2 Affinity (Ki/Kd, nM)β2/β1 Selectivity RatioIn Vivo ModelIn Vivo Effect
This compound Not AvailableNot AvailableNot AvailableHumanEffective β-blocker; less cardioselective than atenolol.[3]
Atenolol 229 nM (Kd)[4]1023 nM (Kd)[4]~4.5Human, RatReduces supine, standing, and exercise heart rate.[3] In rats, shows similar β1-adrenoceptor selectivity to metoprolol (~30-fold).[5]
Metoprolol 19.5 nM (-log Kd 7.73)[6]525 nM (-log Kd 6.28)[6]~27Guinea PigS-metoprolol is ~500-fold more potent at β1-adrenoceptors than R-metoprolol.[6]
Bisoprolol High affinity for β1Low affinity for β2[7]~34.7RatHigher β1-selectivity than atenolol and betaxolol.[7]
Nebivolol 0.9 nM (Ki)45 nM (β2/β1 ratio of 50)[8]~50Rabbit LungHigh affinity and selectivity for β1-adrenoceptors.[8]
Carvedilol ~4-5 nM (Kd)[9]Mild preference for β1 (6-7 fold)[9]~6-7HumanNon-selective β-blocker with additional α1-blocking activity.[10]
Propranolol High affinity (-log Kd 8.6)[11]Non-selective~1Human HeartPotent, non-selective β-adrenoceptor antagonist.[11]

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental context of this comparison, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 β-Adrenergic Signaling Pathway Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta_AR β-Adrenoceptor (β1 or β2) Catecholamines->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to Ko_3290 This compound & Other β-Blockers Ko_3290->Beta_AR Antagonizes

Caption: β-Adrenergic Receptor Signaling Pathway and Point of Antagonism by this compound.

G cluster_1 Experimental Workflow for β-Blocker Characterization start Start in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies (Animal Models, e.g., Rats) start->in_vivo binding_assay Radioligand Binding Assay (β1 and β2 Adrenoceptors) in_vitro->binding_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis cardiovascular Cardiovascular Parameter Measurement (Heart Rate, Blood Pressure) in_vivo->cardiovascular cardiovascular->data_analysis conclusion Conclusion on Potency, Selectivity, and Efficacy data_analysis->conclusion

Caption: General Experimental Workflow for Characterizing β-Adrenoceptor Antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of β-adrenoceptor antagonists.

Radioligand Binding Assay for β1 and β2-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki or Kd) of a test compound for β1 and β2-adrenoceptors.

Materials:

  • Cell membranes expressing either β1 or β2-adrenoceptors (e.g., from guinea pig left ventricular free wall for β1 and soleus muscle for β2).[6]

  • Radioligand (e.g., [125I]-(-)pindolol).[6]

  • Test compound (e.g., this compound) and reference compounds (e.g., atenolol, propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

  • Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound in the presence of the prepared cell membranes.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The β2/β1 selectivity ratio is calculated by dividing the Ki for the β2-adrenoceptor by the Ki for the β1-adrenoceptor.

In Vivo Assessment of Cardiovascular Effects in a Rat Model

Objective: To evaluate the effect of a test compound on heart rate and blood pressure in an animal model.

Materials:

  • Male Wistar rats.[12]

  • Test compound (e.g., this compound) and vehicle control.

  • Anesthetic (if applicable).

  • Intravenous (i.v.) and intra-arterial catheters.

  • Pressure transducer and data acquisition system.

  • Isoprenaline (a non-selective β-adrenoceptor agonist).

Procedure:

  • Animal Preparation: Rats are anesthetized, and catheters are implanted in a jugular vein (for drug administration) and a carotid artery (for blood pressure and heart rate monitoring).

  • Baseline Measurement: After a stabilization period, baseline heart rate and blood pressure are recorded.

  • Drug Administration: The test compound or vehicle is administered intravenously.

  • Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored for a defined period after drug administration.

  • Agonist Challenge (optional): To assess the degree of β-adrenoceptor blockade, a dose-response curve to isoprenaline can be generated before and after administration of the test compound. A rightward shift in the dose-response curve indicates β-adrenoceptor antagonism.

  • Data Analysis: Changes in heart rate and blood pressure from baseline are calculated and compared between the test compound and vehicle groups. The dose of the antagonist that produces a 50% reduction in the maximal response to the agonist (ED50) can be determined to quantify potency.

This guide provides a foundational comparison of this compound with other β-adrenoceptor antagonists based on currently available data. Further in vitro studies on this compound are warranted to provide a more complete and direct comparison of its pharmacological profile.

References

Safety Operating Guide

Proper Disposal Procedures for Ko-3290

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides guidance on the proper disposal procedures for Ko-3290, a β-adrenoceptor antagonist. The information herein is intended to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Chemical Identification

  • Name: this compound

  • CAS Number: 79848-61-6

  • Molecular Formula: C₁₉H₂₅N₃O₃

  • Molecular Weight: 343.42 g/mol

1. Hazard Assessment and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound (CAS 79848-61-6) was not immediately available in the public domain. In the absence of a specific SDS, this compound should be handled as a potentially hazardous substance. Researchers must exercise caution and adhere to standard laboratory safety protocols.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

2. General Disposal Principles

The disposal of chemical waste is regulated and must be performed in accordance with local, state, and federal guidelines. The following are general principles for the disposal of research chemicals like this compound.

  • Do Not Dispose Down the Drain: Never dispose of this compound, or any solutions containing it, down the sanitary sewer.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), CAS number, and the words "Hazardous Waste."

  • Use Appropriate Containers: Waste should be collected in a compatible, leak-proof container with a secure lid.

3. Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated hazardous waste container.

    • For liquid waste, use a sealable container made of a material compatible with the solvents used.

    • For solid waste, use a clearly marked, sealable bag or container.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS department or contractor with all available information about the waste, including the chemical name and CAS number.

4. Quantitative Data

Without a specific Safety Data Sheet, quantitative data regarding toxicity, flammability, and reactivity are not available. The following table summarizes the known physical and chemical properties.

PropertyValue
CAS Number79848-61-6
Molecular FormulaC₁₉H₂₅N₃O₃
Molecular Weight343.42 g/mol

5. Experimental Protocols

Detailed experimental protocols for the use of this compound are not provided in this disposal guide. Users should refer to their specific research protocols and conduct a thorough risk assessment before beginning any work.

6. Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Start: Generation of this compound Waste B Wear Appropriate Personal Protective Equipment (PPE) A->B C Segregate this compound Waste from Other Waste Streams B->C D Collect Waste in a Labeled, Compatible, and Sealed Container C->D E Store Waste Container in a Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G EHS/Licensed Contractor Transports for Final Disposal F->G H End: Proper Disposal Complete G->H

Caption: General workflow for the proper disposal of this compound.

Disclaimer: This information is provided as general guidance. Always consult with your institution's Environmental Health and Safety department and refer to all applicable local, state, and federal regulations for specific disposal requirements.

Essential Safety and Handling Protocols for EPIKURE™ Curing Agent 3290

Author: BenchChem Technical Support Team. Date: December 2025

Important Disclaimer: The following information is a summary of safety and handling procedures for EPIKURE™ Curing Agent 3290 , an industrial chemical. The designation "Ko-3290" does not correspond to a standard identifier for a laboratory research chemical. This guide is intended for professionals in industrial settings and researchers working with this specific product. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling this substance.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling EPIKURE™ Curing Agent 3290.[1][2] The following table summarizes the required PPE:

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical splash goggles and/or face shieldIn case of potential contact with liquid splashes, mists, or dusts, safety glasses are insufficient. A full-face respirator may be necessary if inhalation hazards are present.[2]
Hands Protective glovesThe specific glove material should be chosen based on a risk assessment. Wash hands thoroughly after handling.[2]
Body Protective clothingContaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]
Respiratory RespiratorRequired in case of inadequate ventilation. The type of respirator should be selected based on the potential for airborne exposure.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for the safe handling of EPIKURE™ Curing Agent 3290, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_1 Obtain and Read SDS prep_2 Ensure Adequate Ventilation prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Avoid Contact with Skin and Eyes prep_3->handle_1 handle_2 Do Not Breathe Vapors handle_1->handle_2 handle_3 Do Not Eat, Drink, or Smoke handle_2->handle_3 post_1 Wash Hands Thoroughly handle_3->post_1 post_2 Remove and Clean/Dispose of PPE post_1->post_2 post_3 Store in a Secure Location post_2->post_3 disp_1 Dispose of Waste According to Regulations post_3->disp_1

Safe Handling Workflow for EPIKURE™ Curing Agent 3290

Emergency Response and First Aid

In the event of exposure to EPIKURE™ Curing Agent 3290, immediate and appropriate first aid is critical. The following diagram outlines the initial steps to be taken.

cluster_exposure Exposure Incident cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs skin_contact Skin Contact: Wash with soap and water Remove contaminated clothing exposure->skin_contact eye_contact Eye Contact: Rinse with water for several minutes Remove contact lenses exposure->eye_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Do NOT induce vomiting Rinse mouth exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

First Aid Response for EPIKURE™ Curing Agent 3290 Exposure

Hazard Summary

EPIKURE™ Curing Agent 3290 is classified with the following hazards:

  • Causes skin irritation.[2]

  • Causes serious eye damage.[2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • May cause an allergic skin reaction.[2]

  • Suspected of damaging fertility or the unborn child.[2]

  • Causes damage to organs (eyes).[2]

  • May cause respiratory irritation.[2]

  • Causes damage to organs through prolonged or repeated exposure (respiratory tract, kidneys, lungs, liver, skin).[2]

Disposal Considerations

Dispose of contents and containers in accordance with all local, regional, national, and international regulations. Avoid dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ko-3290
Reactant of Route 2
Reactant of Route 2
Ko-3290

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。